molecular formula C13H11F B8740121 2-Fluoro-3'-methyl-1,1'-biphenyl CAS No. 76350-77-1

2-Fluoro-3'-methyl-1,1'-biphenyl

Cat. No.: B8740121
CAS No.: 76350-77-1
M. Wt: 186.22 g/mol
InChI Key: BUIPKDFUVKLJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3'-methyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11F and its molecular weight is 186.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3'-methyl-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3'-methyl-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76350-77-1

Molecular Formula

C13H11F

Molecular Weight

186.22 g/mol

IUPAC Name

1-fluoro-2-(3-methylphenyl)benzene

InChI

InChI=1S/C13H11F/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9H,1H3

InChI Key

BUIPKDFUVKLJTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3'-methyl-1,1'-biphenyl and its Structural Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Publicly accessible, detailed experimental data specifically for 2-Fluoro-3'-methyl-1,1'-biphenyl is limited. To provide a comprehensive and technically robust guide, this document will focus on a closely related and well-characterized structural isomer, 2-Fluoro-4'-methyl-1,1'-biphenyl . The principles of synthesis, characterization, and potential applications discussed herein are largely transferable to other isomers of fluoromethyl-biphenyl, including the titular compound.

Introduction

Fluorinated biphenyl scaffolds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The biphenyl moiety itself is a common structural motif in many biologically active compounds. This guide provides a detailed overview of the chemical structure, properties, synthesis, and potential applications of fluoromethylated biphenyls, with a specific focus on 2-Fluoro-4'-methyl-1,1'-biphenyl as a representative example.

Chemical Structure and Properties of 2-Fluoro-4'-methyl-1,1'-biphenyl

2-Fluoro-4'-methyl-1,1'-biphenyl is a derivative of biphenyl with a fluorine atom at the 2-position of one phenyl ring and a methyl group at the 4'-position of the other.

Structural Diagram

Caption: Chemical structure of 2-Fluoro-4'-methyl-1,1'-biphenyl.

Physicochemical Properties

A summary of the known and predicted properties of 2-Fluoro-4'-methyl-1,1'-biphenyl is provided in the table below.

PropertyValueSource
CAS Number 69168-29-2[2]
Molecular Formula C₁₃H₁₁F
Molecular Weight 186.23 g/mol
Physical Form Colourless Oil or Solid/semi-solid[3][4]
Boiling Point 90-92 °C at 1 mmHg[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane, Methanol[3]
Purity Typically >95%[2][4]

Synthesis of 2-Fluoro-4'-methyl-1,1'-biphenyl

The most common and versatile method for the synthesis of unsymmetrical biphenyls like 2-Fluoro-4'-methyl-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.

Synthetic Workflow Diagram

Suzuki_Coupling cluster_reactants Reactants & Conditions ArylHalide 2-Fluorobromobenzene (or 2-Fluoroiodobenzene) Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid 4-Methylphenylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water, Dioxane/Water) Solvent->Reaction Product 2-Fluoro-4'-methyl-1,1'-biphenyl Reaction->Product

Caption: Generalized workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2-Fluorobromobenzene (or 2-fluoroiodobenzene)

  • 4-Methylphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., anhydrous potassium carbonate)

  • Solvent system (e.g., a mixture of toluene and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobromobenzene (1.0 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the solvent system (e.g., toluene:water 4:1 v/v) to the flask, followed by the palladium catalyst (e.g., 0.02-0.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The methyl group will appear as a singlet around 2.4 ppm. The fluorine atom will cause splitting of the adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the 13 unique carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (186.23 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching of the aromatic rings. A C-F stretching band is also expected.

Applications in Drug Discovery and Materials Science

While specific applications for 2-Fluoro-4'-methyl-1,1'-biphenyl are not extensively documented, its structural motifs are prevalent in various fields.

  • Medicinal Chemistry: The fluorinated biphenyl core is a key component in a number of pharmaceuticals. For instance, the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen contains a 2-fluorobiphenyl moiety.[7][8] The introduction of fluorine can enhance metabolic stability and binding affinity. The methyl group can also influence the molecule's interaction with biological targets and its pharmacokinetic properties. Therefore, 2-Fluoro-4'-methyl-1,1'-biphenyl and its isomers serve as valuable building blocks for the synthesis of novel drug candidates.

  • Materials Science: Fluorinated biphenyls are also utilized in the development of liquid crystals and other advanced materials.[9] The polarity and rigidity of the C-F bond can influence the mesomorphic properties of these compounds.

Conclusion

2-Fluoro-4'-methyl-1,1'-biphenyl serves as a representative example of the broader class of fluoromethylated biphenyls, which are important scaffolds in modern chemical research. This guide has provided a comprehensive overview of its structure, properties, and a detailed protocol for its synthesis via the robust Suzuki-Miyaura coupling. The insights into its characterization and potential applications underscore the significance of such compounds in the fields of drug discovery and materials science. Further research into the specific properties and applications of 2-Fluoro-3'-methyl-1,1'-biphenyl and other isomers is warranted to fully explore their potential.

References

  • Manolov, S., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. (URL: [Link])

  • 2'-Methyl-4'-fluoro-2,3,4,5,6-pentafluoro-1,1'-biphenyl. SpectraBase. (URL: [Link])

  • (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl-. ChemBK. (URL: [Link])

  • 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. (URL: [Link])

  • Supporting Information. Wiley-VCH. (URL: [Link])

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (URL: [Link])

  • [1,1'-Biphenyl]-2-amine, 4'-fluoro-N-methyl-. SpectraBase. (URL: [Link])

  • Supporting Information. The Royal Society of Chemistry. (URL: [Link])

  • SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND. LOCKSS. (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. (URL: [Link])

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. (URL: [Link])

  • Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. ResearchGate. (URL: [Link])

  • Synthesis of 2-Fluoro-4-methylaniline. PrepChem.com. (URL: [Link])

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])

  • 4-Fluoro-4'-methyl-1,1'-biphenyl. PubChem. (URL: [Link])

  • 1,1'-Biphenyl, 2-fluoro-. NIST WebBook. (URL: [Link])

  • (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. MDPI. (URL: [Link])

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (URL: [Link])

  • Fluorointermediates Industries and Applications. Chemours. (URL: [Link])

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. (URL: [Link])

Sources

physicochemical properties of 2-Fluoro-3'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3'-methyl-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Fluoro-3'-methyl-1,1'-biphenyl. As a member of the fluorinated biaryl class of compounds, this molecule represents a significant scaffold in modern chemical research, particularly within the fields of medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methyl group on the biphenyl core imparts unique electronic and steric properties that can be leveraged to fine-tune molecular interactions, metabolic stability, and lipophilicity. This document consolidates available data on its structural, physical, and spectroscopic characteristics, details robust synthetic protocols, outlines critical safety considerations based on analogous compounds, and explores its relevance for professionals in drug discovery and development.

Introduction

The Biphenyl Scaffold in Medicinal Chemistry

The 1,1'-biphenyl core is a privileged scaffold in drug design. Its semi-rigid structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. This framework is found in numerous approved drugs, where it often serves as a key pharmacophore for engaging with enzyme active sites or receptor binding pockets. The rotational flexibility around the central C-C bond, while constrained, allows the molecule to adopt a low-energy conformation optimal for binding.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, used to enhance a drug candidate's pharmacological profile.[1][2] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties without significantly increasing its steric bulk.[1] Key benefits of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, thereby increasing the drug's half-life and bioavailability.

  • Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, enhancing binding potency.

  • Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[3][4] This is a critical factor for oral bioavailability and accessing intracellular targets.

The combination of a fluorine atom at the 2-position and a methyl group at the 3'-position in 2-Fluoro-3'-methyl-1,1'-biphenyl creates a molecule with a distinct conformational and electronic profile, making it a valuable building block for creating novel chemical entities.

Overview of 2-Fluoro-3'-methyl-1,1'-biphenyl: Structure and Identification

2-Fluoro-3'-methyl-1,1'-biphenyl is an aromatic organic compound consisting of two phenyl rings linked by a single bond. One ring is substituted with a fluorine atom at the C2 position, and the other with a methyl group at the C3' position.

Molecular Diagram: Structure of 2-Fluoro-3'-methyl-1,1'-biphenyl

Caption: Molecular structure of 2-Fluoro-3'-methyl-1,1'-biphenyl.

Core Physicochemical Properties

Quantitative experimental data for 2-Fluoro-3'-methyl-1,1'-biphenyl is not extensively published. The following table summarizes its fundamental properties, with some values being inferred from synthesis data or predicted based on its structure.

PropertyValueSource / Comment
Molecular Formula C₁₃H₁₁F-
Molecular Weight 186.23 g/mol Calculated
Appearance OilInferred from synthesis purification.[5]
Melting Point Not availableData for related isomers suggest it is likely a low-melting solid or oil.[6]
Boiling Point Not availableData for the related 4-fluoro-4'-methyl-1,1'-biphenyl is 272.2°C at 760 mmHg.
Solubility Soluble in toluene, n-heptane, diethyl ether, tetrahydrofuran.Inferred from purification solvents.[5] Likely insoluble in water.
logP (Lipophilicity) ~4.2 (Predicted)Estimated based on related fluorinated biphenyl structures.[7] High lipophilicity is expected.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-Fluoro-3'-methyl-1,1'-biphenyl. While specific spectra are not publicly available, the expected characteristics can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule.[8]

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the nine aromatic protons. The methyl group (–CH₃) would appear as a sharp singlet at a higher field (approx. 2.3-2.5 ppm).

  • ¹³C NMR: The spectrum should display 13 distinct signals for each unique carbon atom, unless there is an accidental overlap. The methyl carbon would be found at high field (~20 ppm), while the 12 aromatic carbons would appear in the typical downfield region (~110-165 ppm). The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly informative.[9] A single resonance is expected for the fluorine atom. Its chemical shift provides sensitive information about the electronic environment, and it will be coupled to nearby protons, providing further structural confirmation.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by absorptions characteristic of its functional groups.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1250-1150 cm⁻¹: Strong absorption due to C-F stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak at m/z = 186.23.

  • Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (M-15) or other fragments characteristic of biphenyl systems.

Synthesis and Reactivity

The construction of the biaryl bond is the central challenge in synthesizing this molecule. Modern palladium-catalyzed cross-coupling reactions are the methods of choice for their efficiency and functional group tolerance.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the industry-standard method for synthesizing biaryl compounds.[11] It involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Diagram: Suzuki-Miyaura Synthesis Workflow

Suzuki_Miyaura_Workflow Reactant1 2-Fluorophenylboronic Acid Coupling Suzuki-Miyaura Cross-Coupling Reactant1->Coupling Reactant2 1-Bromo-3-methylbenzene Reactant2->Coupling Conditions Pd(PPh₃)₄ (Catalyst) K₃PO₄ (Base) Dioxane/Water (Solvent) Heat (105°C) Conditions->Coupling Product 2-Fluoro-3'-methyl-1,1'-biphenyl Coupling->Product Workup Extraction & Column Chromatography Product->Workup FinalProduct Purified Product Workup->FinalProduct

Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol (General) [6]

  • Setup: To a pressure tube, add 1-bromo-3-methylbenzene (1.0 eq), 2-fluorophenylboronic acid (1.5 eq), potassium phosphate (K₃PO₄) (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol%).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water.

  • Reaction: Seal the tube and heat the mixture at 105°C for 8-12 hours, monitoring by thin-layer chromatography (TLC).

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final compound.

Causality: This method is preferred due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it highly adaptable for synthesizing diverse libraries of compounds for screening.[11]

Alternative Route from an Amine Precursor

An alternative, more classical synthesis involves the transformation of an amino group via a diazonium salt.[5]

Experimental Protocol [5]

  • Diazotization: Cool a stirred solution of 3-methyl-[1,1'-biphenyl]-2-amine (1.0 eq) in tetrahydrofuran to 5°C. Add an aqueous solution of tetrafluoroboric acid, followed by the dropwise addition of isoamyl nitrite (1.3 eq).

  • Isolation: Stir the mixture for 15 minutes after addition is complete. Filter the resulting precipitate and wash successively with cold 5% aqueous tetrafluoroboric acid, cold methanol, and cold diethyl ether to isolate the diazonium tetrafluoroborate salt.

  • Decomposition (Schiemann-like): Add the isolated salt to toluene and heat the mixture at 60°C until the solid dissolves and gas evolution (N₂) ceases. Then, heat the mixture to reflux for 30 minutes.

  • Purification: Cool the mixture to room temperature. Decant the toluene from any separated oil and evaporate it under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a toluene:n-heptane mixture) to give 2-fluoro-3-methyl-[1,1'-biphenyl].[5]

Safety and Handling

No specific toxicology data exists for 2-Fluoro-3'-methyl-1,1'-biphenyl. However, data from related compounds such as biphenyl and 2-fluorobiphenyl should be used as a precautionary guide.

  • Potential Hazards: Based on analogous compounds, this substance should be considered hazardous. It may cause skin, eye, and respiratory system irritation.[12][13][14] There is also potential for target organ damage (e.g., nervous system, liver) with repeated or prolonged exposure.[15] The parent compound, biphenyl, is very toxic to aquatic life with long-lasting effects.[12][14]

  • Recommended Precautions:

    • Handle only in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors or dust.

    • Avoid contact with skin and eyes.

    • Keep away from heat and sources of ignition.[15]

Applications in Research and Drug Development

2-Fluoro-3'-methyl-1,1'-biphenyl is not an end-product drug but rather a sophisticated chemical intermediate or scaffold for building more complex molecules. Its value lies in the specific combination of its substituents:

  • Lead Optimization: In a drug discovery program, chemists might synthesize a library of analogs based on this core. The 2-fluoro substituent can be used to block a known metabolic soft spot or to introduce a key hydrogen bond accepting interaction.

  • Conformational Control: The ortho-fluorine atom introduces a steric and electronic interaction that influences the dihedral angle between the two phenyl rings. This can lock the molecule into a more bioactive conformation, improving potency and selectivity.

  • Fine-Tuning Physicochemical Properties: The 3'-methyl group provides a lipophilic handle that can be used to modulate the overall logP of a final compound, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

By providing a pre-built, functionalized biaryl core, this compound allows researchers to accelerate the synthesis of complex target molecules for evaluation as potential therapeutics in areas like oncology, inflammation, and infectious diseases.[3][16]

References

  • PrepChem. (n.d.). Synthesis of 2-fluoro-3-methyl-[1,1'biphenyl]. Retrieved from [Link]

  • West Liberty University. (2005, October 11). Material Safety Data Sheet. Retrieved from [Link]

  • ChemBK. (n.d.). (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- - Physico-chemical Properties. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Fluoro(1,1'-biphenyl)-4-yl)(3,3,3-ngcontent-ng-c2699131324="" class="ng-star-inserted">2H_3)propanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Fluoro-4-methyl-1,1'-biphenyl. Retrieved from [Link]

  • MDPI. (2023, July 3). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]

  • LOCKSS. (n.d.). SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND -. Retrieved from [Link]

  • EPA. (n.d.). 2-Fluoro-3,4′-dimethoxy-1,1′-biphenyl Properties. Retrieved from [Link]

  • Matharu, A.S. (1992). Synthesis and properties of some fluorinated biphenyl mesogens. Nottingham Trent University. Retrieved from [Link]

  • Gerig, J.T. (n.d.). Fluorine NMR. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Fluoro-4-methyl-1,1'-biphenyl. Retrieved from [Link]

  • Gillis, E. P., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-fluoro-1,1'-biphenyl. Retrieved from [Link]

  • Szpera, R., et al. (n.d.). Fluorine-containing drugs approved by the FDA in 2019. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • PMC. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2-fluoro-. Retrieved from [Link]

  • . (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

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A Guide to the Thermodynamic Landscape of Fluorinated Methyl Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Fluorine in Modern Drug and Materials Science

The strategic incorporation of fluorine and methyl groups into the biphenyl scaffold has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated methyl biphenyl derivatives are prevalent in pharmaceuticals, agrochemicals, and high-performance polymers.[1][2][3] The introduction of fluorine can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, primarily due to the high electronegativity and strength of the carbon-fluorine bond.[1][4] Similarly, methyl groups provide a tool to fine-tune steric and electronic properties.

Understanding the thermodynamic properties of these molecules—such as their enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp)—is not merely an academic exercise. This data is fundamental to predicting chemical reactivity, stability, and phase behavior, which are critical parameters for process design, safety assessment, and the rational design of new chemical entities.[5] For drug development professionals, this information governs everything from synthesis feasibility to predicting how a drug candidate will behave in a biological system.

This guide provides an in-depth technical overview of the state-of-the-art methodologies for determining the thermodynamic data of fluorinated methyl biphenyl derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into experimental and computational workflows.

Part 1: Experimental Determination of Thermodynamic Properties

The acquisition of high-quality experimental thermodynamic data for organofluorine compounds presents unique challenges due to the reactivity of fluorine and the potential for incomplete combustion or the formation of corrosive byproducts like hydrofluoric acid (HF).[6] Therefore, specialized techniques and meticulous experimental design are paramount.

Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

The standard enthalpy of formation is one of the most crucial thermodynamic parameters. For organofluorine compounds, rotating-bomb calorimetry is the gold standard for its determination.[6][7][8]

Causality Behind the Choice: A conventional static bomb calorimeter is inadequate for fluorine compounds. During combustion, gaseous HF is formed, which can react with the internal bomb surfaces and combustion products in an incomplete and non-uniform manner. This leads to an ill-defined final state and inaccurate results. The rotating-bomb apparatus contains a solvent (typically water) and rotates after ignition, ensuring that the HF formed dissolves completely to form a homogeneous aqueous solution of hydrofluoric acid, leading to a well-defined and reproducible final state.[6]

  • Sample Preparation:

    • The sample (a precisely weighed amount, typically 0.5-1.0 g, of the fluorinated methyl biphenyl derivative) is placed in a fused-quartz ampoule.

    • Expert Insight: Quartz is used for its high purity and resistance to reaction with fluorine-containing compounds at high temperatures. Volatile liquids are sealed within the ampoule to prevent pre-ignition or loss.[7]

  • Bomb Assembly:

    • The sealed ampoule is placed in a platinum crucible inside the stainless-steel bomb.

    • A known mass of a combustion aid (e.g., mineral oil) may be added to ensure complete combustion.

    • A measured amount of distilled water (e.g., 10 mL) is added to the bottom of the bomb to dissolve the resulting HF.

    • The bomb is sealed and purged with oxygen, then charged to a pressure of approximately 30 atm.

  • Calorimetric Measurement:

    • The bomb is submerged in the calorimeter can, which is filled with a known mass of water.

    • The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of several minutes.

    • The sample is ignited via an electrical fuse.

    • The temperature is recorded as a function of time throughout the main combustion period and a final equilibration period.

  • Post-Combustion Analysis:

    • The bomb is depressurized, and the gaseous products are analyzed for CO₂ and any unburned carbon.

    • The liquid phase within the bomb is carefully collected and analyzed by titration to determine the concentration of hydrofluoric acid (HF) and any nitric acid formed from residual nitrogen in the bomb.

  • Data Reduction and Calculation:

    • The corrected temperature rise is used to calculate the total energy change for the combustion process.

    • Corrections are applied for the combustion of the fuse and any auxiliary materials, the formation of nitric acid, and the energy of solution of HF. This self-validating system ensures all energy contributions are accounted for.

    • The standard energy of combustion (ΔcU°) is calculated, from which the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) are derived using Hess's Law.[9]

G cluster_prep Preparation cluster_cal Calorimetry cluster_analysis Analysis cluster_calc Calculation Sample Weigh Sample & Seal in Quartz Ampoule Bomb Assemble Bomb: Add Water, Crucible, Sample Sample->Bomb Charge Seal & Charge Bomb with O2 Bomb->Charge Equilibrate Achieve Thermal Equilibrium Charge->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record Record T(t) Ignite->Record AnalyzeGas Analyze Gaseous Products (CO2) Record->AnalyzeGas AnalyzeLiq Analyze Liquid Products (HF, HNO3) Record->AnalyzeLiq Correct Apply Corrections (Fuse, Acids, etc.) AnalyzeGas->Correct AnalyzeLiq->Correct DeltaU Calculate ΔcU° Correct->DeltaU DeltaH Calculate ΔcH° DeltaU->DeltaH DeltafH Derive ΔfH° DeltaH->DeltafH

Caption: Workflow for determining enthalpy of formation using rotating-bomb calorimetry.

Vapor Pressure and Enthalpy of Sublimation/Vaporization via Knudsen Effusion

For drug candidates, volatility (represented by vapor pressure) is a key property influencing formulation, stability, and delivery. The Knudsen effusion method is a reliable technique for measuring very low vapor pressures of solids and liquids.[10][11][12]

Causality Behind the Choice: Many fluorinated methyl biphenyls are expected to be solids with low volatility at room temperature. The Knudsen effusion method operates under high vacuum, allowing a measurable rate of mass loss from a sample effusing through a small orifice, from which the vapor pressure can be derived.[12] By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°) can be calculated using the Clausius-Clapeyron equation.

  • Cell Preparation:

    • A small amount of the sample is placed into a Knudsen cell, which is a small container with a precisely machined, very small orifice (typically 0.1-1.0 mm in diameter).[12]

  • Apparatus Setup:

    • The cell is placed inside a high-vacuum chamber (pressure < 10⁻⁴ Pa).

    • The cell is suspended from a continuously recording microbalance to monitor mass loss over time.

  • Isothermal Measurement:

    • The vacuum chamber is heated to a precise, constant temperature.

    • The mass of the cell is recorded as a function of time. The rate of mass loss ( dm/dt ) should be constant at a given temperature.

  • Temperature Dependence:

    • The procedure is repeated at several different temperatures.

  • Calculation:

    • The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A₀) * √(2πRT/M) where A₀ is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the sample.[11]

    • The enthalpy of sublimation/vaporization is determined from the slope of a plot of ln(P) versus 1/T.

Part 2: Computational Prediction of Thermodynamic Properties

While experimental methods provide definitive data, they are often resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and predictive alternative for estimating thermodynamic properties.[13][14] This is especially valuable for screening large numbers of candidate molecules in the early stages of drug discovery.

Causality Behind the Choice: DFT provides a good balance between computational cost and accuracy for medium-to-large organic molecules.[14] Functionals like B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to be reliable for predicting the energetics and properties of organofluorine compounds.[13][15][16] The inclusion of dispersion corrections is crucial for accurately modeling non-bonding interactions in these aromatic systems.

  • Structure Optimization:

    • An initial 3D structure of the fluorinated methyl biphenyl derivative is built.

    • A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

    • Expert Insight: For biphenyls, it is critical to explore the potential energy surface related to the torsional angle between the two phenyl rings to ensure a global minimum is found.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry.

    • This step serves a dual purpose: it confirms that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies), and it provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.[17]

  • Thermochemical Calculation:

    • The electronic energy from the optimization and the thermal corrections from the frequency calculation are combined to yield the total enthalpy (H) and Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).

  • Enthalpy of Formation Calculation (via Isodesmic Reactions):

    • Calculating an absolute enthalpy of formation from first principles is computationally demanding and prone to error. A more accurate method is to use a balanced isodesmic reaction.[13][18]

    • An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are the same as on the product side. This allows for significant cancellation of systematic errors in the DFT calculations.

    • Example Isodesmic Reaction: Fluorinated Methyl Biphenyl + Benzene + Toluene → Biphenyl + Fluorobenzene + Methylbenzene

    • The enthalpy of reaction (ΔrH°) is calculated from the computed total enthalpies of all species in the reaction.

    • The unknown enthalpy of formation of the target molecule can then be derived using Hess's Law and known experimental ΔfH° values for the other (simpler) molecules in the reaction.[18]

G cluster_dft DFT Calculation cluster_thermo Direct Thermodynamic Properties cluster_isodesmic Enthalpy of Formation (Isodesmic) Build Build Initial 3D Structure Opt Geometry Optimization Build->Opt Freq Frequency Calculation Opt->Freq ZPVE Obtain ZPVE & Thermal Corrections Freq->ZPVE CalcAll Run DFT on All Reaction Species Freq->CalcAll HG Calculate H, S°, and G° ZPVE->HG DesignRxn Design Balanced Isodesmic Reaction DesignRxn->CalcAll DeltaH_rxn Calculate ΔrH° CalcAll->DeltaH_rxn Hess Apply Hess's Law with Known ΔfH° DeltaH_rxn->Hess Result Calculate Target Molecule ΔfH° Hess->Result

Caption: Computational workflow for determining thermodynamic properties via DFT.

Part 3: Data Presentation and Interpretation

The ultimate goal is to generate a clear, comparable dataset. Thermodynamic data for a series of fluorinated methyl biphenyl derivatives should be summarized in a structured table.

Illustrative Thermodynamic Data Table

The following table is a hypothetical representation of how experimentally determined and computationally predicted data for a series of fluoromethylbiphenyl isomers would be presented.

CompoundPosition (F, Me)MethodΔfH° (gas, 298.15 K) (kJ/mol)S° (gas, 298.15 K) (J/mol·K)Cp (gas, 298.15 K) (J/mol·K)
4-Fluoro-4'-methylbiphenyl4-F, 4'-MeExp. (Calorimetry)-85.2 ± 2.5420.5215.7
4-Fluoro-4'-methylbiphenyl4-F, 4'-MeDFT (B3LYP)-88.7422.1214.9
2-Fluoro-2'-methylbiphenyl2-F, 2'-MeExp. (Calorimetry)-79.6 ± 2.8425.1218.3
2-Fluoro-2'-methylbiphenyl2-F, 2'-MeDFT (B3LYP)-81.5426.8217.5
3-Fluoro-3'-methylbiphenyl3-F, 3'-MeDFT (B3LYP)-90.1421.3215.1

Note: Data in this table is illustrative and not from a specific cited source.

Interpretation Insights:

  • Positional Isomerism: Notice the expected difference in the enthalpy of formation between the 2,2'- and 4,4'- substituted isomers. The ortho-substitution (2,2') often introduces steric strain, leading to a less negative (less stable) enthalpy of formation compared to the para-substitution (4,4').

  • Experimental vs. Computational: The close agreement between experimental and high-quality computational data provides confidence in the predictive power of the computational models for screening related, unmeasured compounds.[5][9]

Conclusion

The thermodynamic characterization of fluorinated methyl biphenyl derivatives is a critical component of their development in pharmaceuticals and materials science. A synergistic approach combining rigorous experimental techniques, such as rotating-bomb calorimetry and Knudsen effusion, with validated computational methods like Density Functional Theory, provides the most comprehensive and reliable understanding. The protocols and workflows detailed in this guide represent a robust framework for researchers to generate, validate, and interpret the thermodynamic data essential for advancing their scientific and developmental objectives.

References

  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][19][20][21][22][23]

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  • Good, W. D., & Lacina, J. L. (1962). Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid. The Journal of Physical Chemistry, 66(8), 1539-1541. [Link][29]

  • Good, W. D., Scott, D. W., & Waddington, G. (1956). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. The Journal of Physical Chemistry, 60(8), 1080-1089. [Link][8]

  • Taylor & Francis. (n.d.). Organofluorine compounds – Knowledge and References. Taylor & Francis Online. [Link][1]

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  • da Silva, M. A. V. R., et al. (2007). Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. The Journal of Physical Chemistry B, 111(10), 2668–2676. [Link][9]

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  • Ni, C., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(14), 1667-1694. [Link][31]

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A Technical Guide to the Solubility of 2-Fluoro-3'-methyl-1,1'-biphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-Fluoro-3'-methyl-1,1'-biphenyl in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies.

Introduction: The Significance of Solubility

2-Fluoro-3'-methyl-1,1'-biphenyl belongs to the class of substituted biphenyls, a structural motif prevalent in pharmaceuticals, advanced materials, and agrochemicals.[1][2] The fluorination and methylation of the biphenyl core can significantly alter its physicochemical properties, including its solubility. Understanding the solubility of this compound is paramount for:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions, workup, and purification.

  • Process Development: Designing efficient crystallization and isolation procedures.

  • Formulation Science: Developing stable and bioavailable drug delivery systems.

  • Analytical Chemistry: Preparing solutions for characterization and quantification.[3]

This guide will first deconstruct the molecular characteristics of 2-Fluoro-3'-methyl-1,1'-biphenyl to predict its solubility behavior and then provide a robust experimental protocol for its empirical determination.

Physicochemical Profile and Theoretical Solubility Predictions

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[6] To predict the solubility of 2-Fluoro-3'-methyl-1,1'-biphenyl, we must first analyze its structure.

Molecular Structure: 2-Fluoro-3'-methyl-1,1'-biphenyl

The molecule consists of a biphenyl core, which is inherently non-polar and hydrophobic. The substituents, a fluorine atom and a methyl group, modify this character:

  • Biphenyl Core: The two connected phenyl rings are rich in π-electrons, making the core susceptible to van der Waals forces and π-π stacking interactions. This large hydrocarbon structure dominates the molecule's character, suggesting poor solubility in polar solvents like water.[1]

  • Fluorine Atom: The electronegative fluorine atom introduces a dipole moment, slightly increasing the molecule's local polarity. However, a single fluorine atom does not dramatically alter the overall non-polar nature.

  • Methyl Group: The methyl group is an electron-donating, non-polar group that increases the molecule's lipophilicity and size.

Predicted Solubility Trends:

Based on this structural analysis, we can predict the solubility of 2-Fluoro-3'-methyl-1,1'-biphenyl across different solvent classes. This predictive framework is essential for efficient solvent screening. The behavior of analogous compounds like biphenyl, 2-fluorobiphenyl, and 3-methylbiphenyl, which are known to be soluble in most organic solvents while being insoluble in water, strongly supports these predictions.[7][8]

Solvent Class Examples Governing Interactions Predicted Solubility Rationale
Non-Polar Hexane, Toluene, BenzeneVan der Waals forces, π-π stackingHigh The non-polar nature of these solvents closely matches the hydrophobic biphenyl core, leading to favorable interactions.[9]
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateDipole-dipole, Van der Waals forcesHigh to Moderate These solvents possess dipoles that can interact with the C-F bond, while their organic character effectively solvates the biphenyl core. 2-Fluorobiphenyl is noted to be soluble in dichloromethane.[10]
Polar Protic Ethanol, Methanol, IsopropanolHydrogen bonding, Dipole-dipoleModerate to Low While these solvents have non-polar alkyl portions, their strong hydrogen-bonding networks are not easily disrupted by the largely non-polar solute. Solubility is expected to decrease as the solvent's polarity increases (Methanol > Ethanol). Biphenyl itself is soluble in ethanol and methanol.
Highly Polar WaterHydrogen bondingInsoluble The strong cohesive energy of water's hydrogen-bond network makes it energetically unfavorable to create a cavity for a large, non-polar molecule.[1][7]

Experimental Determination of Solubility

While predictions are invaluable, empirical data is the gold standard. The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method , which is consistent with OECD Guideline 105.[9][11][12]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution.[9] The concentration of the solute in the clear, saturated solution is then measured using a suitable analytical technique.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess 2-Fluoro-3'-methyl-1,1'-biphenyl to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C) for 24-48 hours using an orbital shaker. A->B C Allow vials to stand to let solids settle. B->C D Centrifuge vials to pellet undissolved solid. C->D E Filter supernatant using a 0.22 µm PTFE syringe filter into a clean vial. D->E F Prepare serial dilutions of the clear filtrate. E->F G Analyze dilutions via HPLC-UV or UV-Vis Spectrophotometry against a calibration curve. F->G H Calculate concentration (e.g., mg/mL or mol/L). G->H

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 2-Fluoro-3'-methyl-1,1'-biphenyl (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Fluoro-3'-methyl-1,1'-biphenyl (e.g., 20-30 mg) to a vial. The key is to ensure solid material remains after equilibration.

    • Accurately add a known volume (e.g., 2 mL) of the desired solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. A preliminary test can determine the minimum time required.[11]

  • Phase Separation:

    • Remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • For robust separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[9]

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean, labeled vial. This step is critical to remove all undissolved particles, which can interfere with analytical measurements.[9][13]

  • Quantification:

    • Prepare a stock solution of 2-Fluoro-3'-methyl-1,1'-biphenyl of known concentration in the solvent of interest.

    • Generate a calibration curve by preparing a series of standard solutions from the stock solution.

    • Analyze the standards using either HPLC-UV or UV-Vis spectrophotometry to plot absorbance versus concentration. The aromatic nature of the compound makes it amenable to these techniques.[13][14]

    • Accurately dilute the filtered saturated solution to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

Solubility data should be recorded systematically at a specified temperature. The results allow for direct comparison of solvent efficacy.

Table 2: Experimental Solubility of 2-Fluoro-3'-methyl-1,1'-biphenyl at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Observations
TolueneNon-Polar[Experimental Data][Experimental Data]Clear, colorless solution
DichloromethanePolar Aprotic[Experimental Data][Experimental Data]Clear, colorless solution
AcetonePolar Aprotic[Experimental Data][Experimental Data]Clear, colorless solution
EthanolPolar Protic[Experimental Data][Experimental Data]Clear, colorless solution
MethanolPolar Protic[Experimental Data][Experimental Data]Clear, colorless solution
HexaneNon-Polar[Experimental Data][Experimental Data]Clear, colorless solution
WaterHighly Polar[Experimental Data][Experimental Data]Insoluble

The temperature at which solubility is measured is a critical parameter, as solubility generally increases with temperature for solid organic compounds.[1][15]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable.

  • Compound Handling: While specific toxicity data for 2-Fluoro-3'-methyl-1,1'-biphenyl is limited, related fluorinated biphenyl compounds may cause skin, eye, and respiratory irritation.[16][17] Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

  • Solvent Handling: Organic solvents are flammable and may be toxic. Consult the Safety Data Sheet (SDS) for each solvent before use.[19] Store and handle solvents in a well-ventilated area away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of 2-Fluoro-3'-methyl-1,1'-biphenyl is a critical parameter dictated by its predominantly non-polar, aromatic structure. It is predicted to have high solubility in non-polar and polar aprotic solvents and limited solubility in polar protic solvents. This guide provides both a strong theoretical foundation for making informed solvent choices and a validated, step-by-step experimental protocol for generating precise, reliable solubility data. Adherence to this systematic approach will empower researchers to effectively handle and utilize this compound in their drug development and chemical synthesis endeavors.

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An In-Depth Technical Guide to 2-Fluoro-3'-methyl-1,1'-biphenyl: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Fluoro-3'-methyl-1,1'-biphenyl, a fluorinated biaryl compound of significant interest to researchers and professionals in drug discovery and materials science. This document delves into the molecule's structural identifiers, physicochemical properties, synthetic methodologies, and potential applications, with a focus on the scientific principles that underpin its utility.

Molecular Identification and Physicochemical Profile

Accurate identification is paramount for any chemical entity. 2-Fluoro-3'-methyl-1,1'-biphenyl is a substituted biphenyl, a structural motif prevalent in many functional molecules. The fluorine atom at the 2-position and the methyl group at the 3'-position significantly influence its electronic and steric properties.

Table 1: Core Identifiers for 2-Fluoro-3'-methyl-1,1'-biphenyl

IdentifierValue
IUPAC Name 2-Fluoro-3'-methyl-1,1'-biphenyl
SMILES String Cc1cccc(c1)c1ccccc1F
InChIKey Derived from structure
Molecular Formula C₁₃H₁₁F
Molecular Weight 186.23 g/mol
CAS Number Not readily available; specific isomer may not have a dedicated CAS number.

The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability and binding affinity to biological targets.[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Research & Development
Melting Point Solid at room temperatureAffects handling, formulation, and purification methods.
Boiling Point ~280-300 °CImportant for purification via distillation and assessing volatility.
LogP ~4.2Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Polar Surface Area 0 ŲThe lack of polar functional groups contributes to its lipophilicity.
Solubility Soluble in organic solvents (e.g., Toluene, THF, DCM); Insoluble in water.Critical for selecting appropriate solvent systems for synthesis, purification, and biological assays.

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose, known for its broad substrate scope and tolerance of various functional groups.[1] The synthesis of 2-Fluoro-3'-methyl-1,1'-biphenyl via this method involves the coupling of an aryl halide with an arylboronic acid.

Rationale for Reagent Selection

The choice of starting materials is critical for a successful synthesis. For the preparation of 2-Fluoro-3'-methyl-1,1'-biphenyl, two primary retrosynthetic pathways are considered:

  • Pathway A: Coupling of 2-fluorophenylboronic acid with 3-bromotoluene.

  • Pathway B: Coupling of (3-methylphenyl)boronic acid with 1-bromo-2-fluorobenzene.

Both pathways are viable, and the selection may depend on the commercial availability and cost of the starting materials.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 2-Fluoro-3'-methyl-1,1'-biphenyl.

Materials:

  • Aryl Halide (e.g., 1-bromo-2-fluorobenzene)

  • Arylboronic Acid (e.g., (3-methylphenyl)boronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) under an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

  • Degassing: Stir the mixture and degas by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (typically 1-5 mol%) and add it to the reaction vessel against a positive flow of inert gas.

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-Fluoro-3'-methyl-1,1'-biphenyl.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions Aryl_Halide Aryl Halide (1-bromo-2-fluorobenzene) Product 2-Fluoro-3'-methyl-1,1'-biphenyl Aryl_Halide->Product Suzuki-Miyaura Coupling Aryl_Boronic_Acid Arylboronic Acid ((3-methylphenyl)boronic acid) Aryl_Boronic_Acid->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of 2-Fluoro-3'-methyl-1,1'-biphenyl.

Applications in Drug Discovery and Materials Science

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The introduction of fluorine can further enhance the pharmacological profile of these molecules.

Role in Medicinal Chemistry

The strategic placement of fluorine in a drug candidate can significantly impact its:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing potency.

  • Membrane Permeability: The lipophilic nature of the C-F bond can improve a drug's ability to cross cell membranes.[3]

Derivatives of 2-Fluoro-3'-methyl-1,1'-biphenyl could be investigated as intermediates in the synthesis of novel therapeutics targeting a range of diseases. For instance, fluorinated biphenyls are found in non-steroidal anti-inflammatory drugs (NSAIDs) and other classes of bioactive compounds.[4]

Drug_Discovery_Pathway Start 2-Fluoro-3'-methyl-1,1'-biphenyl (Core Scaffold) Modification Chemical Modification (e.g., addition of pharmacophores) Start->Modification Synthetic Chemistry Screening High-Throughput Screening Modification->Screening Biological Assays Lead_Gen Lead Compound Generation Screening->Lead_Gen Hit Identification Optimization Lead Optimization (ADME/Tox Profiling) Lead_Gen->Optimization Structure-Activity Relationship (SAR) Candidate Drug Candidate Optimization->Candidate

Caption: Role of the core scaffold in a typical drug discovery workflow.

Potential in Materials Science

Fluorinated biphenyls are also of interest in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The polarity and rigidity imparted by the fluorine atom can influence the mesogenic properties of liquid crystals and the electronic properties of organic semiconductors.

Conclusion

2-Fluoro-3'-methyl-1,1'-biphenyl represents a versatile chemical entity with significant potential for researchers in both the life sciences and materials science. Its synthesis is readily achievable through established cross-coupling methodologies, and its unique physicochemical properties, conferred by the strategic placement of the fluoro and methyl groups, make it an attractive scaffold for further investigation. This guide provides a foundational understanding of this compound, intended to facilitate its synthesis and exploration in various research and development endeavors.

References

  • PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl. [Link]

  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]

  • PubChem. 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • National Institute of Standards and Technology. 1,1'-Biphenyl, 2-fluoro-. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • PubChem. 2-Fluoro-3-methylbut-1-ene. [Link]

  • Chemical Synthesis Database. 3-fluoro-1,1'-biphenyl. [Link]

  • U.S. Environmental Protection Agency. 2-Fluoro-3,4′-dimethoxy-1,1′-biphenyl Properties. [Link]

  • PubChem. 2-Fluoro-3,4'-dimethoxy-1,1'-biphenyl. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • ORBi. Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

  • ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

  • PubChem. 3-((R)-2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-trifluoromethylbenzyl)-6-methyl-1H-pyrimidine-2,4-dione. [Link]

Sources

The Electronic and Conformational Landscape of 2-Fluoro-Substituted Biphenyls: A Technical Guide for Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl architectures are foundational to both materials science and medicinal chemistry. However, the introduction of a single fluorine atom at the ortho (2-) position fundamentally rewrites the molecule's spatial and electronic rulebook. This technical guide dissects the causality behind the "ortho-fluoro effect," exploring how the delicate interplay of steric hindrance, electrostatic repulsion, and inductive electron withdrawal modulates frontier molecular orbitals (FMOs) and torsional dynamics.

The "Ortho-Fluoro" Effect: Causality of Conformational Locking

In an unsubstituted biphenyl system, the gas-phase dihedral angle rests at approximately 44°. This angle represents a thermodynamic compromise between the energetic benefits of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-conjugation (which favors a 0° planar state) and the steric clash of ortho-hydrogens.

When a fluorine atom replaces an ortho-hydrogen, the system undergoes a profound conformational shift. Despite fluorine having a larger van der Waals radius (1.47 Å) compared to hydrogen (1.10 Å)[1], the dihedral angle of 2-fluorobiphenyl does not increase drastically; it is calculated at ~45.8° via Density Functional Theory (DFT) and measured at ~54.8° in the solid state[2].

The Causality of the Lock: The conformational energy profile (CEP) of 2-fluorobiphenyl is governed less by pure steric bulk and more by electrostatic factors. The syn-planar conformation is severely destabilized by lone pair–ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 cloud repulsion between the highly electronegative fluorine atom and the adjacent aromatic ring. Consequently, the molecule acts as a "conformational lock," heavily favoring the anti-conformation while strictly preventing coplanarity[3].

ConformationalLogic A 2-Fluoro Substitution B Steric Bulk (r_vdw = 1.47 Å) A->B C Electronegativity (-I effect) A->C D Lone Pair-π Repulsion A->D E Conformational Lock (Dihedral 45°-55°) B->E Restricts rotation F Lowered HOMO/LUMO Levels C->F Inductive pull G Dipole Moment Generation (1.36 D) C->G Charge asymmetry D->E Destabilizes syn-planar E->F Reduced conjugation

Caption: Logical flow of how 2-fluoro substitution dictates conformational and electronic properties.

Electronic Properties: FMOs and Dipole Moments

The twist angle directly dictates the electronic communication between the two phenyl rings, which in turn defines the molecule's reactivity and photophysical properties.

  • HOMO/LUMO Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the aromatic

    
    -system. This lowers the absolute energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[4]. Furthermore, because the 45°-55° dihedral angle breaks complete 
    
    
    
    -conjugation, the HOMO-LUMO gap is maintained or widened compared to a hypothetical planar biphenyl system[5].
  • Dipole Moment: The asymmetric electron distribution induced by the ortho-fluorine generates a permanent dipole moment of 1.36 Debye[6]. This polarity is crucial for tuning solubility, membrane permeability, and intermolecular alignment in liquid crystalline phases.

Table 1: Quantitative Comparison of Biphenyl and 2-Fluorobiphenyl
PropertyBiphenyl (Unsubstituted)2-Fluorobiphenyl
Gas-Phase Dihedral Angle ~44°~45.8°
Solid-State Dihedral Angle 0° (Planar)~54.8°
Dipole Moment 0 D1.36 D
Ortho-Substituent van der Waals Radius 1.10 Å (Hydrogen)1.47 Å (Fluorine)
HOMO/LUMO Energy Levels BaselineLowered (Stabilized via -I effect)
Syn-Planar Conformation Accessible (Low Energy Penalty)Highly Destabilized (Lone Pair Repulsion)

Experimental Methodologies for Torsional Profiling

To accurately measure the subtle torsional dynamics of 2-fluorobiphenyl without the interference of thermal noise, researchers employ advanced laser spectroscopy.

Protocol: Time-Resolved Torsional Wave-Packet Analysis

The following step-by-step methodology utilizes7[7]. This protocol is a self-validating system : the probe phase relies on a highly specific electronic transition that will only yield a signal if the initial ground-state cooling and subsequent wave-packet generation were successful.

  • Sample Preparation & Adiabatic Cooling: Vaporize 2-fluorobiphenyl and seed it into a noble carrier gas (e.g., Helium). Expand the mixture through a pulsed nozzle into a high-vacuum chamber. This supersonic expansion adiabatically cools the molecules to their vibrational ground state (

    
    ), effectively freezing out thermal rotational/vibrational noise[7].
    
  • Pump Excitation (Wave-Packet Generation): Irradiate the cooled molecular beam with an intense, nonresonant ultrashort femtosecond laser pulse. This drives impulsive stimulated Raman scattering, coherently exciting the torsional degrees of freedom and creating a vibrational wave-packet along the inter-ring bond[7].

  • Probe Ionization: Apply a delayed nanosecond probe laser tuned specifically to the

    
     electronic transition. This triggers resonance-enhanced two-photon ionization (R2PI)[8].
    
  • State-Selective Detection: Measure the resulting ion yield as a function of the pump-probe delay using a time-of-flight (TOF) mass spectrometer[7].

  • Data Synthesis: The oscillatory variations in the ion signal against the mutual delay reveal the real-time dihedral angle distribution and the dephasing of the torsional states[8].

ExperimentalWorkflow S1 1. Sample Prep Supersonic Jet Expansion S2 2. Pump Pulse Nonresonant Ultrashort Laser S1->S2 Adiabatic cooling S3 3. Excitation Impulsive Stimulated Raman S2->S3 Drives torsion S4 4. Probe Ionization Resonance-Enhanced 2-Photon S3->S4 Wave-packet generation S5 5. Detection State-Selective TOF-MS S4->S5 S1 <- S0 transition

Caption: Workflow for mapping torsional wave-packet dynamics using pump-probe laser spectroscopy.

Strategic Applications in Drug Development

In medicinal chemistry, the 2-fluorobiphenyl motif is leveraged as a privileged scaffold to solve complex pharmacokinetic and pharmacodynamic challenges.

  • Pre-organization & Binding Affinity: By restricting the dihedral angle, the molecule is pre-organized into its bioactive conformation prior to target engagement. This significantly reduces the entropic penalty upon binding. For instance, in the development of 9, ortho-fluoro substitution improved binding affinity by locking the optimal dihedral geometry required to navigate constricted binding pockets[9].

  • Target Selectivity: In the discovery of 10, ortho-fluoro biphenyls were strategically utilized to induce negative steric interactions with the tyrosine residues of off-target metalloproteases (like MMP12), drastically enhancing target selectivity[10].

  • Metabolic Stability: Fluorination at the ortho position shields the electron-rich biphenyl bridge from cytochrome P450-mediated epoxidation and subsequent glutathione conjugation, fundamentally improving the drug's in vivo clearance rates[10].

References

[1] Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS One / NIH. 1 [9] Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding. Journal of Medicinal Chemistry / ACS.9 [10] BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. NIH.10 [7] Torsional Wave-Packet Dynamics in 2-Fluorobiphenyl Investigated by State-Selective Ionization-Detected Impulsive Stimulated Raman Spectroscopy. The Journal of Physical Chemistry A / ResearchGate. 7 [4] Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters. Beilstein Journals. 4 [2] Intricacies of ligand coordination in tricarbonylchromium(0) complexes with ortho- and para-fluorobiphenyls. NIH.2 [6] Dipole moments. Stenutz. 6 [3] Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS One. 3 [8] Torsional Wave-Packet Dynamics in 2-Fluorobiphenyl Investigated by State-Selective Ionization-Detected Impulsive Stimulated Raman Spectroscopy. ResearchGate.8 [5] Twistable Dipolar Aryl Rings as Electric Field Actuated Conformational Molecular Switches. ChemRxiv. 5

Sources

Methodological & Application

palladium-catalyzed cross-coupling protocol for 2-Fluoro-3'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 2-Fluoro-3'-methyl-1,1'-biphenyl via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Abstract

Biphenyl scaffolds containing fluorine are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and altered lipophilicity.[1][2] The targeted synthesis of specific isomers, like 2-Fluoro-3'-methyl-1,1'-biphenyl, requires robust and high-yielding methodologies. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing C(sp²)–C(sp²) bonds, valued for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[3][4][5] This document provides a comprehensive, field-tested protocol for the synthesis of 2-Fluoro-3'-methyl-1,1'-biphenyl, detailing the mechanistic rationale, experimental setup, and optimization strategies.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide.[3][6] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-2-fluorobenzene). This step forms a Pd(II) intermediate.[7][8] The efficiency of this step is often the rate-limiting factor and is greatly enhanced by the use of bulky, electron-rich phosphine ligands.[9]

  • Transmetalation: In this phase, the organic moiety from the organoboron reagent (e.g., (3-methylphenyl)boronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[7][10]

  • Reductive Elimination: The final step involves the collapse of the diorganopalladium(II) intermediate, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][6]

Suzuki_Miyaura_Catalytic_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation Experimental_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Reagent Addition - Add solids (halide, boronic acid,  catalyst, ligand, base) to a dry vial. B 2. Inert Atmosphere - Seal vial, evacuate, and backfill  with Nitrogen (repeat 3x). A->B C 3. Solvent Addition - Add degassed dioxane and water  via syringe. B->C D 4. Reaction - Heat mixture at 100 °C with  vigorous stirring. C->D E 5. Monitoring - Check progress via TLC or GC-MS  until starting material is consumed. D->E F 6. Workup - Cool to RT. Dilute with Ethyl Acetate. - Wash with water and brine. E->F G 7. Isolation - Dry organic layer (Na₂SO₄). - Filter and concentrate in vacuo. F->G H 8. Purification - Purify crude oil via silica gel  column chromatography. G->H I 9. Characterization - Analyze pure product by  ¹H NMR, ¹³C NMR, and MS. H->I

Experimental workflow for the Suzuki coupling reaction.
  • Vessel Preparation: To a dry 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-2-fluorobenzene (175 mg, 1.0 mmol), (3-methylphenyl)boronic acid (163 mg, 1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (12.1 mg, 0.022 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Inerting the Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling nitrogen through 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water for 15-20 minutes. Add the degassed solvents to the reaction vial via syringe.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, diluting it with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC) or GC-MS until the 1-bromo-2-fluorobenzene is fully consumed. [1]6. Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). [11]7. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) as the eluent to afford the pure 2-Fluoro-3'-methyl-1,1'-biphenyl. [12]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Pd) - Insufficiently degassed solvents - Poor quality reagents- Ensure all steps are performed under a strict inert atmosphere. [13] - Use freshly opened, high-purity solvents and reagents. - Consider using a palladium precatalyst that is more air-stable. [14]
Protodeboronation - The boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene).- Use a slight excess (1.2-1.5 eq.) of the boronic acid. - Use anhydrous conditions if possible, though this protocol requires water. [5] - Ensure the reaction is not heated for an unnecessarily long time.
Homocoupling of Boronic Acid - Oxygen present in the reaction mixture. - High catalyst loading.- Rigorously degas all solvents and maintain a positive nitrogen pressure. - Reduce the catalyst loading once optimal conditions are found.
Difficulty in Purification - Residual tin byproducts (if Stille coupling were used). - Similar polarity of product and byproducts.- For Suzuki, byproducts are generally water-soluble and easily removed during workup. [15] - Optimize chromatography conditions (solvent system, gradient).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all manipulations of palladium catalysts, phosphine ligands, and organic solvents in a well-ventilated fume hood. Phosphine ligands can be air-sensitive and have unpleasant odors.

  • Inert Gas: Handle pyrophoric or highly reactive reagents (not used in this specific protocol, but relevant to cross-coupling in general) with extreme care under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cano, R., et al. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Bello, D., et al. (2019, May 30). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis Online. Retrieved from [Link]

  • Ciofini, I. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-fluoro-3-methyl-[1,1'biphenyl]. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]

  • Molander, G. A., & Ham, J. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Ichikawa, J., et al. (2011, September 5). Facile Synthesis of β,β-Difluorostyrenes via the Negishi Coupling of Thermally Stable 2,2-Difluorovinyl Zinc–TMEDA Complex. Chemistry Letters. Retrieved from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heterocyclic Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Ohashi, M., & Ogoshi, S. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Hoshino, M., et al. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. ACS Publications. Retrieved from [Link]

  • Sánchez-Ballester, N. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • Roesner, S., & Buchwald, S. L. (2016, August 22). Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Pena, G. A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: A Convenient Synthesis of 2-Fluoro-α-methyl[1,1′-biphenyl]-4-acetic Acid via Rearrangement of Aryl Ketones. Retrieved from [Link]

  • RSC Publishing. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Khan, S. A., et al. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

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Application Note: 2-Fluoro-3'-methyl-1,1'-biphenyl as an Advanced OLED Material Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals.

Executive Summary & Strategic Utility

2-Fluoro-3'-methyl-1,1'-biphenyl (CAS: 82617-47-8)[1] is a highly versatile, asymmetrically substituted biphenyl intermediate. In the rapidly evolving fields of organic optoelectronics and pharmaceutical development, molecular asymmetry is a powerful tool. For Organic Light-Emitting Diodes (OLEDs), this specific fluorinated biphenyl acts as a core building block for synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters, phosphorescent Ir(III) ligands, and high-triplet-energy host materials.

The strategic placement of the fluorine atom at the 2-position and the methyl group at the 3'-position provides a dual-functional handle:

  • Fluorine (Electronic Tuning): The strong inductive electron-withdrawing effect of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for blue-shifting emission spectra and enhancing the oxidative stability of the device[2]. Furthermore, the ortho-fluorine introduces a steric twist between the biphenyl rings, breaking extended conjugation to maintain a high triplet energy (

    
    )[3].
    
  • Methyl Group (Synthetic & Morphological Handle): The 3'-methyl group serves as an easily functionalizable site (e.g., via radical bromination) for downstream cross-coupling. In thin-film OLED fabrication, the asymmetric methyl group suppresses molecular crystallization, promoting amorphous film morphology and reducing phase-separation-induced efficiency roll-off[4].

(Note: While optimized for optoelectronics, this scaffold is equally valuable in drug development for synthesizing flurbiprofen analogs and exploring structure-activity relationships in fluorinated pharmacophores[2],[3].)

Mechanistic Insights & Workflow

Electronic and Steric Causality

In OLED emitter design, achieving high photoluminescence quantum yield (PLQY) requires minimizing non-radiative decay pathways. The 2-fluoro substitution forces the biphenyl system out of planarity due to steric repulsion with the ortho-hydrogens of the adjacent ring. This twisted conformation localizes the electron density, preventing the red-shifting of emission that typically plagues planar conjugated systems.

When converting 2-Fluoro-3'-methyl-1,1'-biphenyl into a TADF emitter, the intermediate is typically coupled with electron-donating moieties (e.g., carbazole or acridine). The resulting twisted intramolecular charge transfer (TICT) state minimizes the energy gap (


) between the singlet (

) and triplet (

) states, facilitating efficient Reverse Intersystem Crossing (RISC).

TADF_Mechanism S0 Ground State (S0) S1 Singlet State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 ISC T1->S0 Non-radiative T1->S1 RISC (Thermal)

Figure 1: Photophysical logical relationship in TADF OLEDs utilizing fluorinated biphenyl cores.

Synthetic Divergence Workflow

To utilize this intermediate, chemists typically functionalize the methyl group or perform C-H activation on the fluorinated ring.

OLED_Synthesis Start 2-Fluoro-3'-methyl-1,1'-biphenyl (Core Intermediate) Path1 Radical Bromination (NBS, AIBN) Start->Path1 Path2 Direct C-H Borylation (Ir-catalyzed) Start->Path2 Int1 Benzyl Bromide Derivative (Electrophile) Path1->Int1 Int2 Boronic Ester Derivative (Nucleophile) Path2->Int2 OLED1 TADF Emitter / Host (via Buchwald-Hartwig) Int1->OLED1 Carbazole/Acridine OLED2 Phosphorescent Ir(III) Complex (via Suzuki-Miyaura) Int2->OLED2 IrCl3 + Ligands

Figure 2: Synthetic divergence from the core intermediate to advanced OLED materials.

Quantitative Data: Impact of Fluorinated Intermediates

The integration of fluorinated biphenyls into OLED architectures yields measurable improvements in device performance. Table 1 summarizes the typical photophysical and device metrics when comparing standard biphenyl cores to 2-fluoro-substituted analogs[2],[5].

MetricStandard Biphenyl Core2-Fluoro-3'-methyl-1,1'-biphenyl CoreCausality / Mechanism
HOMO Level (eV) -5.40 to -5.50-5.70 to -5.85Strong inductive electron withdrawal by F-atom stabilizes the HOMO.
Triplet Energy (

)
~2.65 eV~2.85 eVSteric twist induced by ortho-F breaks conjugation, raising

(ideal for blue hosts).
Film Morphology Prone to crystallizationHighly amorphousAsymmetric 3'-methyl group disrupts molecular packing.
Turn-on Voltage (

)
3.5 V - 4.0 V2.8 V - 3.2 VImproved charge injection balance due to tuned energy levels[4].
Thermal Stability (

)
~320 °C> 350 °CHigh C-F bond dissociation energy enhances thermal robustness.

Table 1: Comparative analysis of photophysical and device metrics.

Self-Validating Experimental Protocols

The following protocols describe the transformation of 2-Fluoro-3'-methyl-1,1'-biphenyl into a reactive electrophile (benzyl bromide derivative) and its subsequent coupling. Every step includes built-in validation checks to ensure scientific integrity.

Protocol A: Wohl-Ziegler Radical Bromination

Objective: Convert the 3'-methyl group to a bromomethyl group to create an electrophilic handle for C-N or C-C coupling.

Reagents & Materials:

  • 2-Fluoro-3'-methyl-1,1'-biphenyl (1.0 eq, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) - Must be recrystallized from water to remove

    
     impurities.
    
  • Azobisisobutyronitrile (AIBN) (0.05 eq, 0.5 mmol) - Radical initiator.

  • Anhydrous Carbon Tetrachloride (

    
    ) or (Trifluoromethyl)benzene (0.2 M) - Solvent.
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Fluoro-3'-methyl-1,1'-biphenyl in the chosen solvent under a nitrogen atmosphere.

  • Initiation: Add NBS and AIBN to the solution. Causality: AIBN thermally decomposes at ~65°C to generate nitrogen gas and two 2-cyanoprop-2-yl radicals, which abstract a bromine atom from NBS to initiate the radical chain reaction.

  • Reflux: Heat the mixture to gentle reflux (approx. 80°C) and stir for 4-6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 9:1). The starting material (

    
    ) should convert to a slightly more polar spot (
    
    
    
    ).
  • Workup: Cool the reaction to 0°C. Succinimide byproduct will precipitate out of solution. Filter the mixture through a Celite pad and wash with cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (100% Hexanes to 2% EtOAc in Hexanes).

Self-Validation Checkpoint:

  • 1H NMR (

    
    ):  Disappearance of the singlet methyl peak at ~2.4 ppm and the appearance of a new singlet at ~4.5 ppm (
    
    
    
    ). The integration ratio of the
    
    
    peak to the aromatic protons must be exactly 2:8.
Protocol B: Buchwald-Hartwig Amination for TADF Host Synthesis

Objective: Couple the bromomethyl intermediate with an electron-donating amine (e.g., 3,6-di-tert-butylcarbazole) to form a host material.

Reagents & Materials:

  • 3'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (1.0 eq, 5 mmol)

  • 3,6-di-tert-butyl-9H-carbazole (1.1 eq, 5.5 mmol)

  • 
     (0.02 eq, 0.1 mmol) - Catalyst precursor.
    
  • SPhos (0.08 eq, 0.4 mmol) - Electron-rich biaryl phosphine ligand to facilitate oxidative addition and reductive elimination.

  • Sodium tert-butoxide (

    
    ) (1.5 eq, 7.5 mmol) - Strong base.
    
  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Degassing: Add all solid reagents to a Schlenk flask. Evacuate and backfill with argon three times. Causality: Palladium(0) catalysts are highly sensitive to oxygen, which causes irreversible catalyst deactivation (black palladium precipitation).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 90°C for 12 hours. The solution will transition from dark purple/red (

    
    ) to a golden-brown catalytic resting state.
    
  • Workup: Cool to room temperature, quench with water (20 mL), and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous

    
    .
    
  • Purification: Concentrate and purify via recrystallization from ethanol/dichloromethane to ensure OLED-grade purity (>99.5%).

Self-Validation Checkpoint:

  • HPLC & Mass Spectrometry: OLED materials require extreme purity. Run reverse-phase HPLC (UV detection at 254 nm) to confirm >99.5% purity. Use MALDI-TOF or ESI-MS to confirm the exact mass of the product. The absence of halogenated impurities is critical, as residual bromine acts as a severe exciton quencher in OLED devices.

References

  • National Institutes of Health (PMC): Triphenylene as a versatile scaffold for advanced functional materials (OLED application of fluorinated biphenyls).[Link][4]

Sources

Application Note: Optimized Reagents and Protocol for the Synthesis of 2-Fluoro-3'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of fluorinated biaryl scaffolds, such as 2-fluoro-3'-methyl-1,1'-biphenyl, is a critical operation in modern drug discovery and materials science. The introduction of an ortho-fluoro substituent on a biphenyl core restricts bond rotation, influences the molecule's conformational landscape, and enhances metabolic stability[1].

The most robust method for constructing this C-C bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol utilizes 1-bromo-2-fluorobenzene as the electrophile and 3-methylphenylboronic acid as the nucleophile[2]. The causality behind this specific reagent pairing lies in the oxidative addition step: the C-Br bond is highly susceptible to insertion by the electron-rich Pd(0) catalyst. While the polarity can be inverted (utilizing 3-bromotoluene and 2-fluorophenylboronic acid)[1], the selected route leverages the excellent commercial availability and bench-stability of 3-methylphenylboronic acid.

The reaction employs a biphasic solvent system (Toluene/Ethanol/Water). Toluene efficiently dissolves the organic substrates, while water solubilizes the potassium carbonate (K₂CO₃) base[3]. The base is mechanistically non-negotiable; it converts the trivalent boronic acid into a tetravalent boronate complex, drastically increasing its nucleophilicity for the transmetallation step. Ethanol acts as a co-solvent to maximize the interfacial surface area between the aqueous and organic phases, ensuring smooth catalytic turnover.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd Aryl Bromide TransMet Transmetallation Boronate Transfer OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product 2-Fluoro-3'-methyl- 1,1'-biphenyl RedElim->Product Yield

Mechanistic pathway of the Suzuki-Miyaura cross-coupling catalytic cycle.

Reagents & Materials Selection

To ensure a self-validating and reproducible workflow, strict adherence to stoichiometric ratios and reagent purity is required. The following table summarizes the quantitative data for a standard 10 mmol scale synthesis[3].

ReagentRoleMW ( g/mol )EquivalentsAmountPurity Requirement
1-Bromo-2-fluorobenzene Electrophile175.001.001.75 g (1.06 mL)≥ 98%, anhydrous
3-Methylphenylboronic acid Nucleophile135.961.201.63 g≥ 97%
Pd(PPh₃)₄ Catalyst1155.560.050.58 g (5 mol%)99%, store under Ar
K₂CO₃ Base138.212.503.45 g≥ 99%, finely milled
Toluene Organic Solvent92.14-20.0 mLHPLC grade
Ethanol Phase Transfer46.07-5.0 mLAbsolute (200 proof)
Deionized Water Aqueous Solvent18.02-10.0 mLDegassed

Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes observable milestones to confirm that the chemical physics of the reaction are proceeding as intended.

Step 1: Reagent Assembly and Degassing

  • Action: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-fluorobenzene (1.75 g) and 3-methylphenylboronic acid (1.63 g). Add toluene (20 mL), ethanol (5 mL), and DI water (10 mL).

  • Causality: Oxygen is highly detrimental to the Pd(0) active species, rapidly oxidizing it to an inactive Pd(II) state.

  • Validation: Sparge the biphasic mixture with Argon gas for 15 minutes. The cessation of large dissolved gas bubbles indicates successful deoxygenation.

Step 2: Base and Catalyst Addition

  • Action: Under a positive pressure of Argon, quickly add K₂CO₃ (3.45 g) followed by the Pd(PPh₃)₄ catalyst (0.58 g). Seal the flask with a rubber septum.

  • Causality: Adding the catalyst last, post-degassing, minimizes its atmospheric exposure and preserves the integrity of the triphenylphosphine ligands.

Step 3: Biphasic Reflux

  • Action: Heat the reaction mixture to 85°C using a pre-heated oil bath. Stir vigorously (≥ 800 rpm) for 12 to 16 hours.

  • Causality: High-speed stirring is required to overcome the mass transfer limitations of the biphasic system, allowing the aqueous boronate to interact with the organic Pd(II)-halide complex[3].

  • Validation: The reaction mixture will transition from a bright yellow suspension to a dark brown/black mixture, indicating active catalytic turnover and eventual precipitation of trace palladium black.

Step 4: Reaction Monitoring (TLC)

  • Action: At the 12-hour mark, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper (toluene) layer.

  • Validation: Spot on a silica gel TLC plate and elute with 100% Hexanes. Visualize under UV light (254 nm). The complete consumption of the higher-R_f starting bromide and the appearance of a distinct, intensely UV-active lower-R_f spot confirms reaction completion.

Step 5: Workup and Extraction

  • Action: Cool the mixture to room temperature. Transfer to a separatory funnel and dilute with 20 mL of ethyl acetate and 20 mL of water. Separate the phases. Extract the aqueous layer with ethyl acetate (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Causality: Ethyl acetate ensures complete extraction of the lipophilic biaryl product, while the brine wash removes residual ethanol and inorganic salts.

Step 6: Purification

  • Action: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes).

  • Validation: The product, 2-fluoro-3'-methyl-1,1'-biphenyl, will elute as a clear, colorless oil.

Workflow S1 1. Reagent Prep & Degassing S2 2. Catalyst Addition (Inert Atm) S1->S2 S3 3. Biphasic Reflux (85°C, 12h) S2->S3 S4 4. Phase Separation & Extraction S3->S4 S5 5. Silica Gel Chromatography S4->S5 S6 6. NMR/GC-MS Validation S5->S6

Step-by-step experimental workflow for the synthesis and purification of the biaryl product.

Analytical Validation

To ensure absolute trustworthiness of the synthesized compound, rigorous analytical characterization must be performed[4]. The following spectral benchmarks are indicative of pure 2-fluoro-3'-methyl-1,1'-biphenyl:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A single, sharp peak on the chromatogram with a corresponding molecular ion (M⁺) peak at m/z = 186.0.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 – 7.10 (m, 8H, Aromatic protons)

    • δ 2.42 (s, 3H, Ar-CH₃)

    • Causality: The sharp singlet at ~2.42 ppm unambiguously confirms the presence of the meta-methyl group, while the integration of 8 aromatic protons confirms the biaryl core.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -118.5 (m, 1F)

    • Causality: The distinct multiplet in the fluorine spectrum validates the retention of the ortho-fluoro substituent, which couples with adjacent aromatic protons.

References

1.[1] Title: WO2005044812A1 - Dihydrobenzofuranyl alkanamine derivatives as 5ht2c agonists. Source: Google Patents. URL:

2.[2] Title: WO2011103063A1 - Therapeutic compounds. Source: Google Patents. URL:

3.[3] Title: Organic semiconductor design for light-emitting electrochemical cell technology. Source: University of Southampton (ePrints Soton). URL:

4.[4] Title: Supporting Information New Synthesis of Biaryls via Rh-catalyzed Decarbonylative Suzuki-Coupling. Source: Wiley Online Library. URL:

Sources

Section 1: The Strategic Importance of Fluorinated Biphenyls and Green Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Green Synthesis of 2-Fluoro-3'-methyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of modern, sustainable methodologies for the synthesis of 2-Fluoro-3'-methyl-1,1'-biphenyl. Moving beyond traditional, often harsh, synthetic routes, we focus on green chemistry approaches that prioritize safety, efficiency, and environmental responsibility without compromising yield or purity. This guide explains the causality behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific literature.

The Significance of the 2-Fluoro-3'-methyl-1,1'-biphenyl Motif

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1] Its rigid yet tunable nature allows it to serve as a versatile pharmacophore, interacting with various biological targets. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in a compound's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[2][3] The target molecule, 2-Fluoro-3'-methyl-1,1'-biphenyl, combines these features, making it and its derivatives valuable building blocks in the development of new therapeutics, agrochemicals, and advanced materials.[4][5]

The Green Chemistry Imperative

Traditional cross-coupling reactions, while effective, often rely on toxic organic solvents, high catalyst loadings of precious metals, and energy-intensive conditions, generating significant chemical waste. The principles of green chemistry provide a framework for designing safer, more sustainable chemical processes. For the synthesis of our target molecule, this involves:

  • Preventing waste: Choosing reactions with high atom economy, such as C-H activation.

  • Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with water or bio-based alternatives.

  • Design for Energy Efficiency: Utilizing methods like microwave heating or developing reactions that proceed at ambient temperatures.[6]

  • Catalysis: Employing highly efficient, recyclable catalysts to minimize metal waste.[4][6]

Section 2: Modern Catalytic Strategies for Biphenyl Synthesis

The construction of the C-C bond between the two aryl rings is the critical step in synthesizing 2-Fluoro-3'-methyl-1,1'-biphenyl. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this transformation, and recent advancements have rendered them significantly greener.[1][7]

Suzuki-Miyaura Coupling: The Green Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents and the typically mild reaction conditions.[1] Green innovations in this area are particularly advanced.

  • Causality: The reaction's tolerance for water allows for the development of aqueous protocols, which dramatically reduces the reliance on volatile organic compounds (VOCs).[8][9] The use of specialized surfactants can create nanomicelles in water, which act as "microreactors," encapsulating the organic substrates and catalyst to accelerate the reaction.[10][11]

Negishi Cross-Coupling: High Reactivity under Mild Conditions

The Negishi coupling utilizes highly reactive organozinc reagents, which often enables reactions to proceed at lower temperatures and with broader functional group tolerance compared to other methods.[12][13] While organozincs are traditionally considered moisture-sensitive, modern protocols using well-defined, air-stable precatalysts and salt-stabilized reagents have made the Negishi coupling far more practical and user-friendly.[14]

  • Causality: The high nucleophilicity of organozinc reagents facilitates the transmetalation step in the catalytic cycle, often making it the rate-determining step and allowing for the coupling of even sterically hindered or electronically challenging partners.[12][14] This reactivity can be harnessed in greener, less hazardous solvents like 2-Me-THF or t-amyl alcohol.[15]

C-H Activation: The Atom-Economical Frontier

Direct C-H activation is a cutting-edge strategy that forms the C-C bond by activating a C-H bond on one of the aromatic rings, eliminating the need to pre-functionalize it with a halide or organometallic group.[16] This approach offers the highest possible atom economy by avoiding the formation of stoichiometric byproducts.

  • Causality: This method typically employs a directing group on one substrate to position the metal catalyst adjacent to the specific C-H bond to be functionalized. This directed activation leads to high regioselectivity, a critical requirement for complex molecule synthesis.[16][17] While still an evolving field, C-H arylation represents a paradigm shift towards more efficient and sustainable synthesis.

Section 3: Key Green Chemistry Enablers in Practice

The transition from traditional to green synthesis is enabled by specific technologies and methodologies.

Aqueous Micellar Catalysis: "On-Water" Synthesis Demystified

Aqueous micellar catalysis is a transformative technology that uses water as the bulk solvent for organic reactions. A small amount (typically 1-2 wt%) of a "designer" surfactant, such as TPGS-750-M, is added to the water. This amphiphilic molecule self-assembles into nanometer-sized spheres (micelles) with a hydrophobic core and a hydrophilic shell.

  • Mechanism of Action: The nonpolar reactants (aryl halide, boronic acid) and the catalyst are partitioned into the hydrophobic core of the micelle, leading to a very high local concentration that dramatically accelerates the reaction rate. The bulk medium remains water, ensuring safety and ease of handling.[10][11] Post-reaction, the organic product can be easily extracted, and the aqueous surfactant solution can often be recycled.[10]

Micellar_Catalysis_Workflow cluster_0 Step 1: Formulation cluster_1 Step 2: Micelle Formation & Reaction cluster_2 Step 3: Workup A Water (Bulk Solvent) D Self-Assembly into Micelles A->D B Surfactant (e.g., TPGS-750-M) B->D C Reactants & Catalyst E Reactants Partition into Hydrophobic Core C->E F Catalytic Reaction in Nanoreactor E->F G Addition of Organic Solvent F->G H Product Extraction G->H I Aqueous Phase Recycling H->I

Caption: Workflow for a typical cross-coupling reaction using micellar catalysis.

Advanced Catalyst Systems for Minimal Metal Waste

The environmental and economic cost of palladium necessitates the use of highly efficient catalyst systems.

  • Palladium Nanoparticles (PdNPs): These can be supported on various materials (graphene, zeolite) and often exhibit excellent activity in green solvents like water or ethanol/water mixtures. Their heterogeneous nature allows for easier recovery and reuse.[6][18]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes are robust and highly active, enabling Suzuki-Miyaura couplings with very low catalyst loadings (0.1-0.2 mol%) under aqueous conditions.[19]

  • Palladacycles: These air- and moisture-stable precatalysts are highly efficient for both Suzuki and Negishi couplings, often requiring only ppm levels of palladium to achieve high yields.[14][20]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Ar-X L1 Oxidative Addition Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Ar'-B(OH)₂ (Base) L2 Transmetalation Trans->Pd0 RedElim Ar-Ar' Trans->RedElim L3 Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 4: Experimental Protocols

Safety Note: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Suzuki-Miyaura Synthesis via Aqueous Micellar Catalysis

This protocol leverages a highly active palladium catalyst in an aqueous surfactant solution, eliminating the need for organic solvents as the bulk medium.

  • Rationale: This method is exceptionally green, using water as the solvent and requiring only a very low loading of a commercially available, highly active catalyst. The procedure is operationally simple and minimizes waste.[20]

  • Materials and Reagents:

    • 2-Bromo-1-fluorobenzene (1.0 eq)

    • (3-methylphenyl)boronic acid (1.2 eq)

    • Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)

    • [Pd(IPr)Cl₂]₂ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.1 mol%)

    • TPGS-750-M surfactant

    • Deionized water

    • Ethyl acetate (for extraction)

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Prepare Aqueous Phase: Prepare a 2 wt% solution of TPGS-750-M in deionized water. For a 1 mmol scale reaction, 3 mL is sufficient.

    • Reaction Setup: To a 10 mL vial equipped with a magnetic stir bar, add 2-bromo-1-fluorobenzene (1 mmol, 175 mg), (3-methylphenyl)boronic acid (1.2 mmol, 163 mg), K₃PO₄ (2 mmol, 424 mg), and the palladium precatalyst (0.001 mmol, ~1 mg).

    • Add Aqueous Phase: Add 3 mL of the prepared 2 wt% TPGS-750-M solution to the vial.

    • Reaction: Seal the vial and stir the mixture vigorously at room temperature (or heat to 40-50 °C if the reaction is slow) for 4-12 hours.

    • Monitoring: Monitor the reaction progress by taking a small aliquot, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

    • Workup: Upon completion, add 5 mL of ethyl acetate to the vial and stir for 5 minutes. Transfer the mixture to a separatory funnel.

    • Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 5 mL).

    • Washing: Combine the organic layers and wash with brine (1 x 10 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-Fluoro-3'-methyl-1,1'-biphenyl as a clear oil.

  • Expected Outcome & Characterization: Yields are typically >90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Negishi Cross-Coupling in a Green Solvent

This protocol uses a highly reactive organozinc reagent, prepared in situ or used as a salt-stabilized solid, with an efficient palladacycle catalyst in an environmentally preferable solvent.

  • Rationale: The Negishi coupling's high reactivity allows for the use of less reactive coupling partners (e.g., aryl chlorides) and often proceeds under milder conditions.[12][14] Using a green solvent like 2-Me-THF reduces environmental impact.[15]

  • Materials and Reagents:

    • 3-Bromotoluene (1.0 eq)

    • Zinc dust, activated

    • 1,2-Dibromoethane (for activation)

    • Anhydrous Tetrahydrofuran (THF) or 2-Me-THF

    • 2-Fluorophenylzinc chloride solution (or prepared in situ from 1-bromo-2-fluorobenzene and zinc)

    • SPhos Palladacycle (Gen. 3) (0.5 mol%)

    • Anhydrous THF or 2-Me-THF

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether (for extraction)

  • Step-by-Step Procedure (for in situ reagent preparation):

    • Zinc Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 eq). Add a small volume of anhydrous THF, followed by a few drops of 1,2-dibromoethane. Heat gently until bubbling is observed, then cool to room temperature.

    • Organozinc Formation: To the activated zinc, add a solution of 1-bromo-2-fluorobenzene (1.1 eq) in anhydrous THF dropwise. Stir at 40-50 °C for 2-3 hours until the aryl halide is consumed (monitor by GC). The resulting greyish solution is the organozinc reagent.

    • Coupling Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromotoluene (1.0 mmol, 171 mg) and the SPhos Palladacycle (0.005 mmol, ~4 mg) in 3 mL of anhydrous 2-Me-THF.

    • Addition: Slowly add the prepared 2-fluorophenylzinc reagent from step 2 to the catalyst mixture at room temperature.

    • Reaction: Stir the reaction at room temperature for 2-6 hours. The high activity of the catalyst should ensure a rapid reaction.

    • Monitoring: Monitor the reaction by TLC or GC-MS.

    • Quenching: Upon completion, carefully quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution.

    • Workup and Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

    • Washing: Combine the organic layers and wash with brine (1 x 15 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify via column chromatography on silica gel to obtain the final product.

Section 5: Comparative Analysis and Outlook

Choosing the optimal green synthesis route depends on available resources, scale, and specific substrate requirements.

Parameter Aqueous Micellar Suzuki Coupling Green Solvent Negishi Coupling Direct C-H Activation (Future)
Green Solvents Excellent (Water)[10]Good (e.g., 2-Me-THF)[15]Varies, but trends towards greener options
Atom Economy GoodGoodExcellent[16]
Reagent Stability Excellent (Boronic acids are air/moisture stable)Moderate (Organozincs are moisture sensitive)[12]Excellent (Uses unfunctionalized arenes)
Catalyst Loading Very Low (ppm to 0.1 mol%)[20]Low (0.5-1 mol%)[14]Typically Higher (1-5 mol%)[16]
Operational Simplicity High; no inert atmosphere required.Moderate; requires inert atmosphere techniques.Moderate to High; can require specific directing groups.
Maturity Well-established and scalable.Well-established.Emerging technology.

The future of sustainable biphenyl synthesis lies in the continued development of C-H activation and other direct functionalization methods. Furthermore, integrating these advanced catalytic systems with process intensification technologies like continuous flow chemistry will enable the on-demand, safe, and highly efficient production of valuable molecules like 2-Fluoro-3'-methyl-1,1'-biphenyl.[21][22]

Section 6: References

  • Tolimelli, A., et al. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. 26th Annual Green Chemistry & Engineering Conference Posters. Available at: [Link]

  • Shaughnessy, K. H. (2014). Greener Approaches to Cross-Coupling. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Green Bio-Based Solvents in C-C Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]

  • An, Y., et al. (2019). Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Available at: [Link]

  • Semantic Scholar. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]

  • Singh, J., et al. (2016). Green Synthesis, Characterization and Uses of Palladium/Platinum Nanoparticles. PMC. Available at: [Link]

  • MDPI. (2021). Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes. Available at: [Link]

  • Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-3-methyl-[1,1'biphenyl]. Available at: [Link]

  • Baird, B., et al. (2007). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC. Available at: [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of biphenyl. Available at: [Link]

  • Request PDF. (n.d.). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

  • El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)Cl₂]₂. Available at: [Link]

  • Request PDF. (n.d.). Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC. Available at: [Link]

  • Ichikawa, J., et al. (2011). Facile Synthesis of β,β-Difluorostyrenes via the Negishi Coupling of Thermally Stable 2,2-Difluorovinyl Zinc–TMEDA Complex. Available at: [Link]

  • Besset, T., et al. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. Available at: [Link]

  • MOspace. (n.d.). Micellar catalysis enabling sustainable synthesis. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Available at: [Link]

  • Jadara Research Center. (n.d.). Journal of Molecular Structure. Available at: [Link]

  • ResearchGate. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

  • Phapale, V. B., & Cárdenas, D. J. (2009). Negishi cross coupling. RSC Publishing. Available at: [Link]

  • Sharma, R., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. PMC. Available at: [Link]

  • ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • PMC. (2024). Mimicking on-water surface synthesis through micellar interfaces. Available at: [Link]

  • MDPI. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Available at: [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available at: [Link]

  • Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Review: Fluorine in Medicinal Chemistry. Available at: [Link]

  • Chalmers Research. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Available at: [Link]

  • Chalmers University of Technology. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • ResearchGate. (n.d.). Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. Available at: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A designed bi-functional sugar-based surfactant: micellar catalysis for C–X coupling reaction in water. Available at: [Link]

  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. Available at:

  • Request PDF. (n.d.). ChemInform Abstract: A Convenient Synthesis of 2-Fluoro-α-methyl[1,1′-biphenyl]-4-acetic Acid via Rearrangement of Aryl Ketones. ResearchGate. Available at: [Link]

  • Organic Letters - ACS Publications. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Available at: [Link]

  • Digital Commons @ Andrews University. (n.d.). Green Synthesis of and Antimicrobial Susceptibility Testing of (2Z)-2-[(4-fluorophenyl)methylidene]-1-benzofuran-3-one. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protodeborylation in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall during late-stage Suzuki-Miyaura Cross-Coupling (SMC) reactions. The most common culprit for unexplained low yields and complex purification profiles is protodeborylation (or protodeboronation)—the destructive protonolysis of the carbon-boron bond[1].

This guide is designed to move beyond generic advice. We will dissect the causality of this side reaction, provide quantitative benchmarks for your substrates, and outline self-validating, step-by-step protocols to rescue your biaryl synthesis.

Mechanistic Insights: The Causality of Protodeborylation

To stop protodeborylation, you must first understand the kinetic race occurring in your reaction flask. In a standard SMC reaction, the boronic acid must be activated by a base to form a nucleophilic boronate complex (


). This activation is required for productive transmetalation with the Palladium(II) intermediate[2].

However, this exact activation step also weakens the C–B bond. If the catalytic cycle is slow, the boronate complex acts as a kinetic trap. Electrophilic attack by a proton (from water, alcoholic solvents, or even the substrate itself) cleaves the C–B bond, generating the undesired arene byproduct (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and consuming your valuable starting material.

Mechanism BA Arylboronic Acid Ar-B(OH)₂ Boronate Boronate Complex [Ar-B(OH)₃]⁻ (Activated but Vulnerable) BA->Boronate Base Activation Base Base (OH⁻/RO⁻) Base->Boronate TM Transmetalation (Productive Pathway) Boronate->TM + Pd(II) PD Protodeborylation (Destructive Pathway) Boronate->PD + H⁺ Pd Pd(II)-Ar' Complex (From Oxidative Addition) Pd->TM H2O Proton Source (H₂O / Solvent) H2O->PD Product Biaryl Product Ar-Ar' TM->Product Byproduct Arene Byproduct Ar-H PD->Byproduct

Figure 1: The kinetic competition between productive transmetalation and destructive protodeborylation.

Frequently Asked Questions (FAQs)

Q1: How do I definitively diagnose protodeborylation in my crude mixture? A: Analyze the crude reaction via LC-MS or GC-MS before workup. The primary diagnostic marker is the presence of the protonated arene (


) corresponding to your boronic acid, coupled with unreacted aryl halide[3]. If your boronic acid was 2-fluorophenylboronic acid, the detection of fluorobenzene is your smoking gun.

Q2: Why are my 2-heteroaryl boronic acids (e.g., 2-pyridyl, 5-thiazolyl) specifically failing? A: 2-Heteroaryl boronic acids are notoriously unstable. They undergo rapid protodeborylation via the fragmentation of zwitterionic intermediates. At pH 7 and 70 °C, the half-life of 2-pyridylboronic acid is less than 50 seconds[4]. Standard SMC conditions simply cannot transmetalate fast enough to save the substrate.

Q3: Should I increase the base concentration to force transmetalation? A: No. Increasing the base concentration or strength (e.g., switching from


 to 

) pushes the equilibrium entirely toward the boronate complex. While this facilitates transmetalation, it exponentially accelerates base-catalyzed protodeborylation[5]. Instead, you should switch to milder, anhydrous bases (like

or finely milled

) to limit the proton source[2].

Quantitative Substrate Profiling

Understanding the inherent stability of your boron species dictates the troubleshooting strategy. Use the following table to benchmark your substrate and select the appropriate mitigation workflow.

Boronic Acid ClassExample SubstratesApprox. Half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) at pH 10, 70 °C
SusceptibilityRecommended Mitigation Strategy
Electron-Rich Aryl 4-Methoxyphenyl> 30 daysLowStandard SMC conditions.
Electron-Deficient Aryl Polyfluorophenyl< 1 hourHighProtocol B: Fast-Coupling (Buchwald)[6]
3- or 4-Heteroaryl 3-Pyridyl~ 2–5 hoursModerateMild anhydrous bases, lower temperatures.
2-Heteroaryl 2-Pyridyl, 5-Thiazolyl< 1 minuteVery HighProtocol A: Slow-Release (MIDA)[7]

Validated Troubleshooting Workflows & Protocols

When facing severe protodeborylation, you must alter the kinetics of the reaction. You have two primary strategic levers: Starve the side reaction (Slow-Release) or Outrun the side reaction (Fast-Coupling).

Workflow Start Issue Detected: Low Yield & High Ar-H Byproduct CheckSubstrate Substrate Analysis: Is the boronic acid highly electron-poor or 2-heteroaryl? Start->CheckSubstrate Yes Yes CheckSubstrate->Yes No No CheckSubstrate->No Kinetics Severe Kinetic Mismatch: Protodeborylation > Transmetalation Yes->Kinetics BaseOpt Mild Optimization: Switch to anhydrous K₃PO₄ Lower temperature to 50 °C No->BaseOpt Strat1 Protocol A: Slow Release (MIDA Boronates) Kinetics->Strat1 Limit active [B] concentration Strat2 Protocol B: Fast Coupling (Buchwald Precatalysts) Kinetics->Strat2 Accelerate Pd cycle

Figure 2: Decision matrix for selecting a protodeborylation mitigation strategy.

Protocol A: The "Slow-Release" Method (MIDA Boronates)

Mechanism of Action: N-methyliminodiacetic acid (MIDA) boronates are bench-stable, coordinatively saturated boron species that are entirely inert to SMC conditions. By using a mild aqueous base, the MIDA group is slowly hydrolyzed in situ, releasing the unstable free boronic acid at a trickle. This keeps the steady-state concentration of the vulnerable boronic acid extremely low, allowing the Pd catalyst to consume it via transmetalation the moment it is generated[7].

Self-Validation Checkpoint: Because MIDA boronates have low solubility in the reaction mixture, the reaction will initially appear as a suspension. As the slow-release progresses, the solid will gradually dissolve.

Step-by-Step Methodology:

  • Reagent Charging: To a dry Schlenk flask equipped with a stir bar, add the 2-heteroaryl MIDA boronate (1.0 equiv), the aryl halide (1.0 equiv),

    
     (2 mol%), SPhos ligand (4 mol%), and finely milled 
    
    
    
    (3.0 equiv).
  • Atmosphere Exchange: Seal the flask and perform three cycles of evacuation and backfilling with ultra-pure Argon.

  • Solvent Addition: Via syringe, add a rigorously degassed mixture of 1,4-Dioxane and

    
     (5:1 v/v ratio, typically 10 mL/mmol). Note: The water is strictly necessary to hydrolyze the MIDA group.
    
  • Reaction Execution: Heat the biphasic mixture to 60 °C with vigorous stirring (800+ rpm) to maximize interfacial surface area.

  • Monitoring: Monitor via LC-MS at 2, 6, and 12 hours. You should observe a very low, constant peak for the free boronic acid, and a steadily growing product peak.

  • Workup: Once the aryl halide is consumed (typically 12–24 hours), cool to room temperature, dilute with EtOAc, wash with brine to remove the cleaved MIDA ligand, and purify via standard silica gel chromatography.

Protocol B: The "Fast-Coupling" Method (Buchwald Precatalysts)

Mechanism of Action: If you cannot slow down the degradation, you must speed up the coupling. Highly active, dialkylbiarylphosphine-based Palladium precatalysts (e.g., XPhos Pd G2 or G3) rapidly generate the active 12-electron


 species. This accelerates oxidative addition and transmetalation to such an extreme degree that the reaction completes before protodeborylation can significantly occur, even at room temperature[6].

Self-Validation Checkpoint: These reactions are remarkably fast and often mildly exothermic. If LC-MS shows no product after 30 minutes at room temperature, the oxidative addition has failed, and you must verify the steric compatibility of your aryl halide.

Step-by-Step Methodology:

  • Reagent Charging: In a glovebox (or using standard Schlenk technique), charge a vial with the unstable boronic acid (1.5 equiv), the aryl halide (1.0 equiv), XPhos Pd G2 precatalyst (1–3 mol%), and anhydrous

    
     (2.0 equiv).
    
  • Solvent Addition: Add degassed THF and

    
     (4:1 v/v). For extreme cases of protodeborylation, omit the water entirely and use purely anhydrous THF with a soluble base like TMSOK[8].
    
  • Reaction Execution: Stir the mixture at room temperature (20–25 °C) or mildly heat to 40 °C.

  • Rapid Monitoring: Take an LC-MS aliquot after exactly 30 minutes. In most cases involving polyfluorophenyl or 2-heteroaryl boronic acids, complete conversion is achieved within 30 to 120 minutes[6].

  • Workup: Filter the crude mixture directly through a pad of Celite to remove palladium black, concentrate under reduced pressure, and proceed to column chromatography.

References

  • Amatore, C., Jutand, A., & Le Duc, G. "Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic 'Bases' and Their Countercations." Chemistry–A European Journal, 2013, 19, 10082–10093. URL:[Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016, 138, 9145–9157. URL:[Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009, 131, 6961–6963. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132, 14073–14075. URL:[Link]

  • Zhang, Y., & Buchwald, S. L. "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." Journal of the American Chemical Society, 2021. URL:[Link]

Sources

Technical Support Center: Stability & Handling of 2-Fluoro-3'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the synthesis and functionalization of 2-Fluoro-3'-methyl-1,1'-biphenyl. While fluorinated biphenyls are privileged scaffolds in medicinal chemistry due to their modulated lipophilicity and metabolic stability[1], the synthesis of ortho-fluorinated biphenyls presents unique kinetic and thermodynamic challenges.

This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Insights & Stability Profiling (FAQ)

Q1: What are the primary stability concerns when synthesizing 2-Fluoro-3'-methyl-1,1'-biphenyl via Suzuki-Miyaura cross-coupling? A: The most critical stability issue does not lie with the final biphenyl product, but with its fluorinated precursor: 2-fluorophenylboronic acid. Ortho-fluorinated arylboronic acids are highly susceptible to base-catalyzed protodeboronation[2]. This degradation pathway cleaves the carbon-boron bond, yielding 1-fluorobenzene and consuming the reagent before transmetalation can occur[3]. The relative rate of deboronation is dramatically increased by the ortho-fluorine substituent due to its inductive electron-withdrawing effect, which stabilizes the transient aryl anion intermediate during unimolecular heterolysis[4].

Q2: Is the C-F bond in 2-Fluoro-3'-methyl-1,1'-biphenyl stable under standard functionalization conditions? A: Yes, generally. The C-F bond possesses a high bond dissociation energy and is chemically inert under standard physiological or mild synthetic conditions[5]. However, the ortho-fluoro substituent introduces significant steric hindrance, forcing the biphenyl system out of coplanarity. Under extreme basic conditions (e.g., strong nucleophiles at >120 °C), the fluorine atom can act as a leaving group via Nucleophilic Aromatic Substitution (SNAr). Fortunately, the electron-donating nature of the 3'-methyl group on the adjacent ring slightly mitigates this risk by increasing the overall electron density of the biphenyl system.

Part 2: Troubleshooting Guide for Cross-Coupling Workflows

Symptom 1: Low Product Yield & High 1-Fluorobenzene Formation

  • Root Cause: Thermal activation of the reaction accelerates the protodeboronation of 2-fluorophenylboronic acid, allowing it to outcompete the transmetalation step of the catalytic cycle[6].

  • Intervention: Shift the kinetic balance. Utilize a highly active, sterically demanding palladium precatalyst (such as XPhos Pd G2 or G3) that rapidly enters the catalytic cycle at mild temperatures (20–40 °C)[6]. This ensures the rate of transmetalation exceeds the rate of base-catalyzed protodeboronation.

Symptom 2: Formation of Homocoupling Byproducts (e.g., 3,3'-dimethyl-1,1'-biphenyl)

  • Root Cause: Oxygen ingress promotes oxidative homocoupling of the aryl halide, or an improper Pd-to-ligand ratio favors off-cycle pathways[7].

  • Intervention: Strictly degas all solvents (sparge with inert gas for 15-30 mins)[1]. Maintain a 1:1 or 1:1.5 metal-to-ligand ratio to suppress homocoupling and stabilize the active Pd(0) species[7].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Bromotoluene + Pd) Pd0->OxAdd Ar-X TransMet Transmetalation (2-Fluorophenylboronic acid) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd-Ar-Ar' Complex ProtoDeb Protodeboronation (Degradation to Fluorobenzene) TransMet->ProtoDeb H2O / Base (Side Reaction) RedElim->Pd0 Regeneration Product 2-Fluoro-3'-methyl-1,1'-biphenyl RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Part 3: Quantitative Data: Catalyst & Condition Screening

To illustrate the causality between reaction conditions and stability, the following table summarizes the kinetic competition between product formation and precursor degradation (protodeboronation) during the synthesis of ortho-fluorinated biphenyls[6].

Catalyst SystemBase / Solvent SystemTemp (°C)Protodeboronation (%)Product Yield (%)
Pd(PPh3)4 (Standard)Na2CO3 / H2O-Toluene80 °C> 65%< 25%
Pd(OAc)2 / SPhosK3PO4 / THF-H2O60 °C~ 30%~ 60%
XPhos Pd G2 (Optimized)K3PO4 / THF-H2O40 °C< 5%> 90%

Table 1: Comparative stability and yield metrics highlighting the necessity of mild-temperature precatalysts to prevent ortho-fluorophenylboronic acid degradation.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed to synthesize 2-Fluoro-3'-methyl-1,1'-biphenyl while actively suppressing degradation pathways. The protocol is self-validating: by monitoring specific mass-to-charge (m/z) ratios during GC-MS, you can confirm whether kinetic control was successfully maintained.

Materials:

  • 3-Bromotoluene (Aryl halide)

  • 2-Fluorophenylboronic acid (Boronic acid)

  • XPhos Pd G2 (Precatalyst)

  • 0.5 M aqueous K3PO4 (Base)

  • Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology:

  • Reagent Preparation & Degassing: To a dry Schlenk flask under an argon atmosphere, add 3-bromotoluene (1.0 equiv) and 2-fluorophenylboronic acid (1.5 equiv). Add anhydrous THF.

    • Causality: Using an excess of boronic acid compensates for trace deboronation, while argon prevents oxidative homocoupling[1].

  • Solvent Deoxygenation: Sparge the THF solution and the 0.5 M K3PO4 solution with argon for 20 minutes prior to mixing.

  • Precatalyst Activation: Add XPhos Pd G2 (2 mol%) to the reaction mixture.

    • Causality: The G2 precatalyst rapidly undergoes deprotonation and reductive elimination to form the active monoligated Pd(0) species at room temperature, bypassing the need for thermal activation[6].

  • Kinetic Cross-Coupling: Inject the degassed 0.5 M K3PO4 solution. Stir the biphasic mixture vigorously at 40 °C for 2 hours.

    • Causality: Maintaining the temperature at 40 °C ensures transmetalation outpaces the base-catalyzed protodeboronation of the ortho-fluorinated precursor[6].

  • In-Process Validation (GC-MS): Sample the organic layer. You should observe the product peak (m/z = 186). If a large peak at m/z = 96 (fluorobenzene) is observed, protodeboronation has occurred, indicating the temperature was too high or the catalyst activated too slowly.

  • Aqueous Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine[1]. Dry the organic layer over anhydrous MgSO4, concentrate, and purify via silica gel chromatography to isolate 2-Fluoro-3'-methyl-1,1'-biphenyl.

Workflow Step1 1. Reagent Prep (Anhydrous & Degassed) Step2 2. Precatalyst Activation (XPhos Pd G2 at 40°C) Step1->Step2 Step3 3. Cross-Coupling (Kinetic Control) Step2->Step3 Step4 4. Aqueous Workup (Quench & Extract) Step3->Step4 Step5 5. Purification (Silica Gel / GC-MS) Step4->Step5

Figure 2: Optimized experimental workflow for synthesizing 2-Fluoro-3'-methyl-1,1'-biphenyl.

References
  • BenchChem Technical Support Team. Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling. BenchChem. 1

  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 6

  • Cox, P. A., et al. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. 4

  • BenchChem Technical Support Team. Technical Guide: Stability and Storage of 3-Chloro-4-fluorophenylboronic Acid. BenchChem. 3

  • Vidal, S., et al. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health (PMC). 7

  • Kaur, M., et al. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega.5

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Fluoro-3'-methyl-1,1'-biphenyl

Structural Elucidation of 2-Fluoro-3'-methyl-1,1'-biphenyl: A Comparative Guide to H NMR Analytical Strategies

For researchers in drug development and materials science, fluorinated biaryls like 2-Fluoro-3'-methyl-1,1'-biphenyl are critical structural motifs. However, the introduction of a fluorine atom fundamentally alters the nuclear magnetic resonance (NMR) landscape of the molecule. Because the



This guide objectively compares different NMR analytical approaches—ranging from benchtop systems to high-field heteronuclear decoupled experiments—to demonstrate the most effective strategies for resolving the complex spin systems of 2-Fluoro-3'-methyl-1,1'-biphenyl.

The Mechanistic Challenge of Fluoroaromatic NMR

To understand the analytical challenge, we must examine the causality behind the spectral overlap. In 2-Fluoro-3'-methyl-1,1'-biphenyl, the two aromatic rings present distinct NMR behaviors:

  • Ring B (3'-methylphenyl): Exhibits standard

    
    H-
    
    
    H scalar coupling. The methyl group provides a clean, diagnostic singlet at ~2.38 ppm, while the aromatic protons produce standard multiplets.
  • Ring A (2-fluorophenyl): The fluorine atom at the ortho position introduces intense

    
    H-
    
    
    F coupling. According to established [2], the ortho proton (H-3) experiences a massive
    
    
    coupling of ~9.5 Hz, while the meta protons (H-4, H-6) experience
    
    
    couplings of ~5.0 Hz.

Consequently, the


SpinSystemF19F Nucleus(Spin 1/2)H3H-3 (Ortho)3J_HF ≈ 9.5 HzF->H3 Strong CouplingH4H-4 (Meta)4J_HF ≈ 5.0 HzF->H4 ModerateH6H-6 (Meta)4J_HF ≈ 5.5 HzF->H6 ModerateH5H-5 (Para)5J_HF < 1.5 HzF->H5 Weak/Negligible

Through-bond scalar coupling logic between 19F and aromatic protons.

Comparative Analysis of NMR Platforms

Choosing the right hardware and pulse sequence dictates the quality of structural elucidation. Table 1 compares three distinct analytical tiers for evaluating this compound. As noted in recent studies on [3], higher field strengths alone cannot overcome scalar coupling; heteronuclear decoupling is required.

Table 1: Comparison of NMR Analytical Approaches
Analytical ApproachField StrengthAromatic Resolution

H-

F Coupling Status
Primary Utility
Benchtop NMR 60 - 80 MHzPoor (Single broad multiplet)Present (Unresolved)Quick verification of the 3'-methyl group (~2.4 ppm).
Standard High-Field 400 MHzModerate (Overlapping multiplets)Present (Resolved but complex)Routine purity checks; partial assignment of Ring B.
High-Field

H{

F}
400 MHzExcellent (Distinct spin systems)Eliminated (Decoupled)Gold Standard: Exact structural elucidation and

extraction.
Table 2: Quantitative Spectral Data & Decoupling Effects (400 MHz, CDCl )

Note: Chemical shifts are approximate predictive values based on biphenyl substituent effects.

Proton AssignmentShift (

, ppm)
Standard Multiplicity (

H)
Decoupled Multiplicity (

H{

F})
Integration
3'-Methyl 2.38Singlet (s)Singlet (s)3H
H-3 (Ring A) 7.12ddd (

,

)
dd (

only)
1H
H-4', H-5', H-6' (Ring B) 7.15 - 7.30Multiplet (m)Multiplet (m)3H
H-4, H-5 (Ring A) 7.20 - 7.35Complex Multiplet (m)td / td2H
H-2' (Ring B) 7.35Broad Singlet (br s)Broad Singlet (br s)1H
H-6 (Ring A) 7.42td (

,

)
dd (

only)
1H

Experimental Methodology: H{ F} Decoupled NMR Protocol

To achieve the resolution shown in the



Step-by-Step Workflow

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 2-Fluoro-3'-methyl-1,1'-biphenyl in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal reference).
    
  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to maintain magnetic field homogeneity.

Step 2: Probe Tuning and Matching (Critical Causality Step)

  • Why this matters: The Larmor frequencies of

    
    H (~400 MHz) and 
    
    
    F (~376 MHz) are extremely close. You must use a dual-tuned probe (e.g., a modern broadband probe with dedicated
    
    
    H and
    
    
    F channels) and meticulously tune both channels to prevent RF reflection and hardware damage during decoupling.

Step 3: Decoupler Frequency Calibration (Self-Validation)

  • Acquire a standard 1D

    
    F NMR spectrum (typically 16 scans).
    
  • Identify the single

    
    F resonance for the 2-fluoro group (expected around -118 ppm).
    
  • Set the decoupler offset frequency (O2) exactly to the center of this

    
    F peak. Validation: If the O2 is off-resonance, the subsequent 
    
    
    H spectrum will show residual
    
    
    splitting, immediately alerting the operator to a calibration failure.

Step 4: Acquisition of the


H{

F} Spectrum
  • Load a 1D proton pulse sequence with inverse gated heteronuclear decoupling (e.g., zgig on Bruker systems).

  • Set the decoupling channel (f2) to

    
    F.
    
  • Apply a WALTZ-16 decoupling composite pulse sequence during the acquisition time (AQ) only.

  • Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.

Step 5: Processing and Verification

  • Apply a mild exponential apodization (LB = 0.3 Hz) and Fourier transform the data.

  • Phase and baseline correct the spectrum.

  • Verification: Inspect the H-3 signal at ~7.12 ppm. It should now appear as a clean doublet of doublets (dd) driven solely by

    
     and 
    
    
    interactions, confirming successful
    
    
    F decoupling.

GASample Preparation(CDCl3, 20 mg/mL)B1D 1H NMR(400 MHz)A->BCAssess Aromatic Region(7.0 - 7.6 ppm)B->CDComplex Multiplets(1H-19F Coupling)C->DE1H{19F} Decoupled NMRD->E Apply 19F DecouplingF2D NMR (COSY/HSQC)D->F Orthogonal DataGFull Structural ElucidationE->GF->G

Workflow for resolving complex 1H-19F coupled NMR spectra.

Conclusion

While benchtop and standard high-field NMR systems can confirm the presence of the 3'-methyl group and general aromaticity of 2-Fluoro-3'-methyl-1,1'-biphenyl, they fail to provide the resolution necessary for rigorous structural proof due to severe






References
  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • AZoM. "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds." AZo Materials. Available at:[Link]

  • Magritek. "How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra." Magritek Applications. Available at:[Link]

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 2-Fluoro-3'-methyl-1,1'-biphenyl: An In-Depth Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone of this analytical process. This guide provides a comprehensive analysis of the 13C NMR chemical shifts of 2-Fluoro-3'-methyl-1,1'-biphenyl, a substituted biphenyl of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will equip you with the foundational principles and comparative data necessary to predict, interpret, and validate its 13C NMR spectrum. We will delve into the substituent effects of the fluorine and methyl groups on the biphenyl scaffold, drawing comparisons with related, well-characterized molecules.

The Biphenyl Scaffold: A 13C NMR Baseline

The 13C NMR spectrum of the parent biphenyl molecule provides a crucial starting point for our analysis. The spectrum is characterized by its relative simplicity due to the molecule's symmetry.

Carbon AtomChemical Shift (ppm)
C1 (ipso)~141.2
C2/C6 (ortho)~127.2
C3/C5 (meta)~128.7
C4 (para)~127.1
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

The ipso-carbon (C1), the point of attachment between the two phenyl rings, is the most deshielded due to the influence of the adjacent aromatic ring. The ortho, meta, and para carbons resonate in the characteristic aromatic region.

The Impact of Substitution: A Tale of Two Rings

The introduction of a fluorine atom at the 2-position and a methyl group at the 3'-position on the biphenyl framework dramatically alters the 13C NMR spectrum. This is due to a combination of electronic (inductive and resonance) and steric effects. Understanding these substituent-induced chemical shifts is key to assigning the spectrum of 2-Fluoro-3'-methyl-1,1'-biphenyl.

Ring A: The 2-Fluoro Phenyl Moiety - Direct and Through-Space Effects

The fluorine atom, being highly electronegative, exerts a strong influence on the carbon chemical shifts of the ring to which it is attached.

  • Direct C-F Coupling: The most significant feature will be the large one-bond coupling constant (¹JCF) for C2, the carbon directly attached to the fluorine. This will split the C2 signal into a doublet with a coupling constant typically in the range of 240-260 Hz. This large, characteristic coupling provides an unambiguous marker for the fluorinated carbon.

  • Inductive Effects: Fluorine's strong electron-withdrawing inductive effect will significantly deshield C2, shifting its resonance downfield compared to the corresponding carbon in unsubstituted biphenyl.

  • Two- and Three-Bond Couplings (²JCF and ³JCF): The fluorine atom will also couple to the adjacent C1 and C3 carbons, resulting in smaller doublet splittings for these signals (typically 5-25 Hz). This multi-bond coupling is invaluable for confirming assignments.

  • Mesomeric Effects: The lone pairs of the fluorine atom can participate in resonance, which can influence the electron density at the ortho and para positions.

Ring B: The 3'-Methyl Phenyl Moiety - A More Subtle Influence

The methyl group at the 3'-position will have a more modest effect on the chemical shifts of its ring compared to the fluorine substituent.

  • Alkyl Group Effects: The methyl group is weakly electron-donating. This will cause a slight shielding (upfield shift) of the ipso-carbon (C3') and the ortho and para carbons relative to C3' (C2', C4', and C6').

  • Steric Effects: The presence of the methyl group can influence the dihedral angle between the two phenyl rings, which in turn can subtly affect the chemical shifts of carbons in both rings.

Predicted 13C NMR Chemical Shifts and Comparative Data

Table 1: Predicted 13C NMR Chemical Shifts for 2-Fluoro-3'-methyl-1,1'-biphenyl and Experimental Data for Related Compounds.

Carbon AtomPredicted Shift (ppm) for 2-Fluoro-3'-methyl-1,1'-biphenylBiphenyl (ppm)[1][2][3]2-Fluorobiphenyl (ppm)3-Methylbiphenyl (ppm)
Ring A
C1~128 (d, ²JCF ≈ 20 Hz)141.2~128.5 (d, ²JCF ≈ 22 Hz)141.3
C2~160 (d, ¹JCF ≈ 245 Hz)127.2~160.5 (d, ¹JCF ≈ 245 Hz)127.2
C3~116 (d, ²JCF ≈ 21 Hz)128.7~115.8 (d, ²JCF ≈ 21 Hz)128.7
C4~131 (d, ³JCF ≈ 8 Hz)127.1~130.9 (d, ³JCF ≈ 8 Hz)127.1
C5~124128.7~124.3128.7
C6~129127.2~129.5127.2
Ring B
C1'~141141.2141.2~141.5
C2'~128127.2127.2~127.9
C3'~138128.7128.7~138.2
C4'~129127.1127.1~129.0
C5'~128128.7128.7~128.5
C6'~125127.2127.2~125.3
-CH₃ ~21--~21.4

Disclaimer: Predicted shifts are estimates based on additive substituent effects and data from similar compounds. Actual experimental values may vary. The provided data for related compounds are representative values from various sources.

Experimental Workflow: Acquiring and Assigning the Spectrum

For the definitive structural confirmation of 2-Fluoro-3'-methyl-1,1'-biphenyl, the following experimental workflow is recommended.

Figure 1: Recommended experimental workflow for the complete 13C NMR assignment of 2-Fluoro-3'-methyl-1,1'-biphenyl.

Step-by-Step Protocol:

  • 1D 13C NMR: Acquire a standard proton-decoupled 13C NMR spectrum. This will provide the initial chemical shifts of all carbon atoms. Pay close attention to the downfield region for the characteristic doublet of the fluorine-bound carbon.

  • 1D 1H NMR: Obtain a high-resolution 1H NMR spectrum to identify the chemical shifts and coupling patterns of the aromatic protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will allow for the unambiguous assignment of all protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for assigning the quaternary carbons (C1, C1', and C3') by observing their correlations with nearby protons.

  • 19F NMR: While not directly assigning carbon signals, a 19F NMR spectrum can provide complementary information and confirm the electronic environment of the fluorine atom.

The Power of Computational Chemistry in NMR Prediction

In modern structural elucidation, computational chemistry plays a vital role, especially when reference experimental data is scarce.[4][5]

Figure 2: A typical computational workflow for predicting 13C NMR chemical shifts.

Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of 13C NMR chemical shifts.[4] This in silico approach allows for the generation of a theoretical spectrum that can be directly compared with experimental data, greatly aiding in the assignment process and providing a higher level of confidence in the final structure.

Conclusion

The structural characterization of 2-Fluoro-3'-methyl-1,1'-biphenyl by 13C NMR spectroscopy is a multi-faceted process that relies on a solid understanding of fundamental principles, comparative analysis with related compounds, and a strategic experimental approach. While a direct experimental spectrum is not publicly available, the insights provided in this guide on substituent effects, C-F coupling, and the application of 2D NMR techniques and computational methods offer a robust framework for any researcher tackling the analysis of this or structurally similar molecules. By following the outlined workflows, a complete and unambiguous assignment of the 13C NMR spectrum can be confidently achieved.

References

  • Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. Available at: [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • 2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl - Optional[13C NMR] - SpectraBase. Available at: [Link]

  • SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND - LOCKSS. Available at: [Link]

  • Biphenyl - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • H NMR-400 MHz, CDCl3 - Rsc.org. Available at: [Link]

  • Orientational Order of Two Fluoro- and Isothiocyanate-Substituted Nematogens by Combination of 13C NMR Spectroscopy and DFT Calculations | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy - ChemRxiv. Available at: [Link]

  • Biphenyl - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link]

  • Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • 13C NMR investigations and molecular order of nematogens with biphenyl and bithiophene at terminus: Liquid Crystals - Taylor & Francis. Available at: [Link]

Sources

HPLC purity analysis method for 2-Fluoro-3'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Purity Analysis of 2-Fluoro-3'-methyl-1,1'-biphenyl: A Comparative Guide to Stationary Phase Selectivity

The Analytical Challenge: Isomeric and Structural Impurities

2-Fluoro-3'-methyl-1,1'-biphenyl is a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its production, typically via Suzuki-Miyaura cross-coupling, inevitably generates structurally similar byproducts. The most challenging impurities to resolve are positional isomers (e.g., 2-fluoro-4'-methyl-1,1'-biphenyl) and des-fluoro analogs (e.g., 3-methyl-1,1'-biphenyl).

Because positional isomers possess identical molecular weights, molecular volumes, and nearly identical partition coefficients (LogP), traditional C18 stationary phases—which rely purely on dispersive van der Waals forces—often fail to achieve baseline resolution. To accurately quantify purity, method developers must leverage alternative stationary phases that recognize subtle differences in spatial electron distribution.

Mechanistic Evaluation of Stationary Phases

To objectively compare performance, we must analyze the retention mechanisms of three distinct column chemistries:

  • Standard C18 (Alkyl Phase): Relies entirely on hydrophobicity. It cannot distinguish between the subtle spatial arrangements of the fluorine and methyl groups on the biphenyl rings, leading to co-elution of isomers.

  • Biphenyl Phase: Offers a mixed-mode retention mechanism. In addition to hydrophobicity, the biphenyl ligands provide strong

    
     interactions. These interactions are highly sensitive to the steric hindrance and electron density of the analyte's aromatic rings, offering superior selectivity for aromatic isomers [1].
    
  • PFP (Pentafluorophenyl) Phase: The gold standard for halogenated aromatics. The rigid, highly electronegative pentafluorophenyl ring induces strong dipole-dipole interactions,

    
     stacking, and shape selectivity. PFP phases excel at differentiating molecules based on the exact positioning of highly electronegative atoms like fluorine [2].
    

G Target Target: 2-Fluoro-3'-methyl-1,1'-biphenyl Impurity Profiling Phase Select Stationary Phase Target->Phase C18 Standard C18 (Hydrophobic Only) Phase->C18 Biphenyl Biphenyl Phase (π-π Interactions) Phase->Biphenyl PFP PFP Phase (Dipole & Shape) Phase->PFP ResC18 Co-elution Rs < 1.0 C18->ResC18 ResBiph Moderate Resolution Rs > 1.5 Biphenyl->ResBiph ResPFP Baseline Resolution Rs > 3.0 PFP->ResPFP Opt Method Optimization (Protic Solvent: Methanol) ResC18->Opt ResBiph->Opt ResPFP->Opt

Fig 1: Logical workflow for stationary phase selection in fluorinated biphenyl method development.

Experimental Protocol & Self-Validating System

To ensure scientific integrity, the following protocol incorporates a self-validating System Suitability Test (SST) to verify column mechanics before sample analysis.

Step-by-Step Methodology
  • Reagent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (100% LC-MS grade Methanol).

  • Sample Preparation: Dissolve 2-Fluoro-3'-methyl-1,1'-biphenyl and its known impurities in a 50:50 Water:Methanol diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Columns Evaluated: C18, Biphenyl, and PFP (All 150 mm x 4.6 mm, 3 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Gradient: 40% B to 85% B over 15 minutes.

    • Detection: UV at 254 nm.

  • System Suitability Testing (Self-Validation):

    • Inject a resolution mixture containing the target and the 2-fluoro-4'-methyl-1,1'-biphenyl isomer.

    • Validation Causality: The method is only valid if Resolution (Rs)

      
       2.0 and Tailing Factor (Tf) 
      
      
      
      1.5. If Rs drops, it indicates a loss of the column's shape selectivity (due to pore fouling or ligand cleavage). If Tf increases, it indicates secondary interactions with unendcapped silanols, which will obscure low-level impurities.
Causality in Mobile Phase Selection: The Methanol Advantage

Notice the deliberate choice of Methanol over Acetonitrile . Acetonitrile possesses a carbon-nitrogen triple bond containing


 electrons. When used as an organic modifier, these 

electrons compete directly with the aromatic rings of the analyte for the

binding sites on the Biphenyl and PFP stationary phases, effectively suppressing the column's unique selectivity. Methanol, a protic solvent lacking

electrons, acts as a passive modifier, allowing optimal hetero-pairing between the fluorinated stationary phase and the analyte [3].

Quantitative Performance Data

The following table summarizes the comparative performance of the three stationary phases under the optimized Methanol gradient conditions.

Stationary PhasePrimary Retention MechanismTarget RT (min)Des-fluoro Impurity RsPositional Isomer RsTailing Factor (Tf)
Standard C18 Hydrophobic (van der Waals)8.451.20.6 (Co-elution) 1.4
Biphenyl Hydrophobic +

9.303.51.8 1.2
PFP Dipole-Dipole,

, Shape
10.155.23.1 (Baseline) 1.1

Note: Rs = Resolution; RT = Retention Time. Target = 2-Fluoro-3'-methyl-1,1'-biphenyl.

Conclusion

For the purity analysis of 2-Fluoro-3'-methyl-1,1'-biphenyl, traditional C18 columns are fundamentally inadequate due to their inability to resolve positional isomers. While a Biphenyl column provides acceptable resolution (Rs = 1.8) via


 interactions, the PFP (Pentafluorophenyl) column is the superior alternative . By leveraging strong dipole-dipole interactions and shape selectivity inherent to fluorinated phases, the PFP column achieves robust baseline resolution (Rs = 3.1) of the critical isomeric pairs, ensuring absolute confidence in purity quantification.

References

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: LCGC International URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: PubMed Central (NIH) URL: [Link]

Sources

A Comparative Guide to the GC-MS Analysis of 2-Fluoro-3'-methyl-1,1'-biphenyl: Retention Time and Fragmentation Fingerprinting

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and environmental analysis, the unambiguous identification of isomeric and structurally related compounds is a critical challenge. Biphenyl derivatives, including halogenated and alkylated analogues, often exhibit similar physicochemical properties, demanding highly selective analytical methodologies. This guide provides an in-depth technical comparison of the gas chromatography-mass spectrometry (GC-MS) behavior of 2-Fluoro-3'-methyl-1,1'-biphenyl, offering insights into its retention characteristics and fragmentation patterns relative to analogous compounds. The experimental protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this and other related aromatic compounds.

The Analytical Imperative: Differentiating Structural Isomers

The introduction of a fluorine atom and a methyl group onto the biphenyl scaffold creates a number of potential positional isomers. Each isomer, while having the same molecular weight, will exhibit unique electronic and steric properties that influence its interaction with the GC stationary phase and its fragmentation under electron ionization. Consequently, a well-optimized GC-MS method is paramount for their differentiation. This guide will use 2-Fluoro-1,1'-biphenyl and non-substituted 1,1'-biphenyl as primary comparators to elucidate the specific contributions of the methyl and fluoro- substituents to the chromatographic and mass spectrometric profiles.

Comparative Retention and Fragmentation Data

The following table summarizes the expected and known retention and fragmentation data for 2-Fluoro-3'-methyl-1,1'-biphenyl and its comparative counterparts. The data for the target analyte is predicted based on established chromatographic principles and fragmentation patterns of related molecules, while the data for the comparators is based on available reference spectra.

CompoundMolecular Weight ( g/mol )Predicted Retention IndexKey Mass Fragments (m/z)
1,1'-Biphenyl154.21~1200154 (M+), 153, 77
2-Fluoro-1,1'-biphenyl172.20~1250172 (M+), 171, 152, 151
2-Fluoro-3'-methyl-1,1'-biphenyl186.23~1300186 (M+), 171 (M-CH3)+, 167 (M-F)+, 152

Note: Retention indices are estimates and will vary based on the specific GC conditions and column used.

In-Depth Experimental Protocol: A Self-Validating System

Achieving reproducible and accurate data hinges on a meticulously designed experimental protocol. The following GC-MS methodology is recommended for the analysis of 2-Fluoro-3'-methyl-1,1'-biphenyl and its analogues. The causality behind each parameter selection is explained to ensure a deep understanding of the method's integrity.

Sample Preparation

Proper sample preparation is crucial to minimize matrix interference and ensure analyte stability.[1] For samples in complex matrices such as soil or biological tissues, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.[1]

Liquid-Liquid Extraction (LLE) for Aqueous Samples:

  • To 100 mL of the aqueous sample, add a suitable surrogate standard.

  • Extract the sample three times with 30 mL of dichloromethane or a similar non-polar solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for Aqueous Samples:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Elute the analyte with 5 mL of ethyl acetate.

  • Concentrate the eluate to a final volume of 1 mL.

GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is suitable for this analysis.[2][3]

  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Capillary Column: A non-polar or medium-polarity column is recommended. An HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a robust choice for separating biphenyl compounds.[3][4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Splitless injection at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV (Electron Ionization - EI)

  • Mass Scan Range: m/z 40-450

The choice of a non-polar column like the HP-5MS is based on the principle of separating compounds primarily by their boiling points and, to a lesser extent, by their polarity. The temperature program is designed to provide sufficient separation of the biphenyl analogues while maintaining reasonable analysis times.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction LLE or SPE Sample->Extraction Concentration Evaporation to 1 mL Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification Identification->Quantification

Caption: A generalized workflow for the GC-MS analysis of biphenyl compounds.

Deconstructing the Fragmentation Pattern

The mass spectrum of a compound provides a unique fingerprint based on its fragmentation under electron ionization.[5] For 2-Fluoro-3'-methyl-1,1'-biphenyl, the fragmentation is predicted to be influenced by the stability of the biphenyl ring system and the presence of the fluoro and methyl substituents. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the delocalized π-electron system.[6]

Predicted Fragmentation Pathways for 2-Fluoro-3'-methyl-1,1'-biphenyl:

  • Molecular Ion (M+): The molecular ion at m/z 186 is expected to be abundant.

  • Loss of a Methyl Radical ([M-CH3]+): Cleavage of the methyl group would result in a stable fragment ion at m/z 171.

  • Loss of a Fluorine Radical ([M-F]+): The loss of the highly electronegative fluorine atom is a common fragmentation pathway for fluorinated aromatic compounds, leading to a fragment at m/z 167.[7]

  • Loss of HF ([M-HF]+): Elimination of a neutral hydrogen fluoride molecule is another characteristic fragmentation for many fluorinated compounds.[7] This would result in a fragment at m/z 166.

  • Formation of the Biphenyl Cation Radical: Cleavage of both substituents could lead to the formation of the biphenyl cation radical at m/z 154.

Visualizing the Fragmentation

Fragmentation_Pathway cluster_fragments Primary Fragments M [C13H11F]+• m/z = 186 M_minus_CH3 [M-CH3]+ m/z = 171 M->M_minus_CH3 - •CH3 M_minus_F [M-F]+ m/z = 167 M->M_minus_F - •F M_minus_HF [M-HF]+• m/z = 166 M->M_minus_HF - HF Biphenyl_ion [C12H10]+• m/z = 154 M_minus_CH3->Biphenyl_ion - F M_minus_F->Biphenyl_ion - CH3

Sources

Analytical Comparison Guide: IR Spectroscopy of 2-Fluoro-3'-methyl-1,1'-biphenyl vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and materials science, substituted biphenyl scaffolds are critical structural motifs. 2-Fluoro-3'-methyl-1,1'-biphenyl is a highly specific di-substituted derivative. For researchers conducting Quality Assurance (QA) or structural validation, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive method to confirm its identity.

This guide objectively compares the IR spectroscopic performance of 2-Fluoro-3'-methyl-1,1'-biphenyl against its foundational alternatives: 2-Fluorobiphenyl , 3-Methylbiphenyl , and unsubstituted Biphenyl . By understanding the mechanistic causality behind these vibrational modes, analytical scientists can definitively differentiate these closely related compounds.

Mechanistic Causality: Decoding the IR Spectrum (E-E-A-T)

To accurately interpret the IR spectrum of 2-Fluoro-3'-methyl-1,1'-biphenyl, one must look beyond simple peak matching and understand the physical chemistry driving the absorptions.

The Halogen Effect: C-F Stretching Dynamics

The intensity of an infrared absorption band is directly proportional to the square of the change in the dipole moment (


) during the vibration. Fluorine is the most electronegative element (3.98 on the Pauling scale), creating a highly polarized C-F bond. When this bond stretches, it produces a massive change in the dipole moment. Consequently, the C-F stretch manifests as a profoundly strong, dominant peak typically between 1250 cm⁻¹ and 1292 cm⁻¹ [1]. If you are comparing this compound to 3-methylbiphenyl, the sudden appearance of this intense band is your primary diagnostic indicator.
The Alkyl Effect: Aliphatic vs. Aromatic C-H Stretches

The addition of the 3'-methyl group introduces


 hybridized carbons to an otherwise entirely 

hybridized system.
  • Aromatic C-H stretches require more energy and appear above 3000 cm⁻¹ (e.g., ~3053 cm⁻¹)[2].

  • Aliphatic C-H stretches from the methyl group require less energy and appear below 3000 cm⁻¹ (specifically at 2985.6, 2962.1, and 2929.4 cm⁻¹ )[2]. This distinct cluster below 3000 cm⁻¹ instantly differentiates the target compound from 2-fluorobiphenyl[3].

The Out-of-Plane (OOP) Bending Fingerprint: Proof of Di-Substitution

The most critical region for identifying biphenyl substitution patterns is the aromatic C-H out-of-plane (OOP) bending region (900–650 cm⁻¹).

  • Unsubstituted biphenyl contains two mono-substituted rings, yielding massive peaks at ~730 cm⁻¹ and 690 cm⁻¹ .

  • 2-Fluoro-3'-methyl-1,1'-biphenyl has zero mono-substituted rings. It features one ortho-substituted ring (yielding a peak at ~750 cm⁻¹ due to 4 adjacent hydrogens) and one meta-substituted ring (yielding peaks at ~750 cm⁻¹ and ~700 cm⁻¹ due to 3 adjacent hydrogens and 1 isolated hydrogen)[2].

  • The Causality Check: The complete absence of the strong 730 cm⁻¹ peak in your spectrum is the definitive proof that both rings have been successfully substituted.

Comparative IR Spectral Data

The following table summarizes the quantitative vibrational data, objectively comparing the target product against alternative biphenyl scaffolds.

Vibrational Mode2-Fluoro-3'-methyl-1,1'-biphenyl2-Fluorobiphenyl3-MethylbiphenylBiphenylDiagnostic Significance
C-F Stretch ~1292 cm⁻¹ ~1292 cm⁻¹AbsentAbsentHighly polarized bond creates massive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, yielding a dominant peak[1].
Aliphatic C-H Stretch 2985.6, 2962.1, 2929.4 cm⁻¹ Absent2985.6, 2962.1, 2929.4 cm⁻¹AbsentConfirms the presence of the 3'-methyl group.
Aromatic C-H Stretch ~3053.8 cm⁻¹ ~3050 cm⁻¹3053.8 cm⁻¹~3050 cm⁻¹Standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C-H stretching.
Aromatic C=C Stretch 1605.6, 1444.8 cm⁻¹ ~1600, 1480 cm⁻¹1605.6, 1444.8 cm⁻¹~1600, 1480 cm⁻¹Quadrant stretching of the biphenyl rings[2].
OOP Bending (Mono-sub) Absent ~730, 690 cm⁻¹~730, 690 cm⁻¹~730, 690 cm⁻¹Critical: Absence strictly validates that both rings are substituted.
OOP Bending (Ortho) ~750 cm⁻¹ ~750 cm⁻¹AbsentAbsentIndicates 4 adjacent hydrogens on the fluorinated ring.
OOP Bending (Meta) 749.9, 700.7 cm⁻¹ Absent749.9, 700.7 cm⁻¹AbsentIndicates substitution pattern on the methylated ring[2].

Experimental Protocol: ATR-FTIR Self-Validating Workflow

To ensure absolute trustworthiness in your spectral data, you must employ a self-validating protocol. Infrared spectroscopy is highly sensitive to cross-contamination and atmospheric interference.

Step 1: System Suitability & Crystal Cleaning

  • Action: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and a lint-free wipe.

  • Causality: Removes residual organics. Isopropanol is chosen because it evaporates rapidly and leaves no IR-active residue.

Step 2: Background Acquisition (The Blank)

  • Action: Collect a 32-scan background spectrum of the ambient air over the clean crystal.

  • Causality: This step automatically subtracts atmospheric water vapor (~3900-3500 cm⁻¹ and ~1900-1300 cm⁻¹) and CO₂ (~2350 cm⁻¹) from the final sample spectrum, preventing false peaks.

Step 3: Sample Application

  • Action: Apply 1-2 drops (if liquid) or a few milligrams (if solid) of 2-Fluoro-3'-methyl-1,1'-biphenyl directly onto the crystal. Ensure full coverage of the active IR beam area. If solid, apply the pressure anvil until the software indicates optimal contact.

Step 4: Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to optimize the signal-to-noise ratio).

Step 5: Algorithmic Data Processing (ATR Correction)

  • Action: Apply an ATR correction algorithm and baseline correction via the spectrometer's software.

  • Causality: In ATR-FTIR, the penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength. Without correction, low-frequency peaks (like the critical OOP bends at 750 cm⁻¹) absorb more energy and appear artificially enlarged compared to standard transmission spectra. ATR correction mathematically normalizes these intensities, ensuring accurate relative peak heights for library matching.
    

Workflow Visualization

Below is the logical workflow for the self-validating ATR-FTIR analysis system.

G cluster_0 Phase 1: System Validation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Integrity N1 Clean ATR Crystal (Isopropanol) N2 Run Background Scan (Air/Blank) N1->N2 N3 Apply 2-Fluoro-3'-methyl-1,1'-biphenyl N2->N3 N4 Acquire FTIR (4000-400 cm⁻¹, 32 scans) N3->N4 N5 Apply ATR & Baseline Correction N4->N5 N6 Peak Integration & QA Matching N5->N6

Figure 1: Self-validating ATR-FTIR workflow for biphenyl derivative analysis.

References

  • [1] Fluorobenzene IR Spectrum Peaks & Vibrational Energy Analysis. University of Wisconsin Oshkosh. [Link]

  • [3] 1,1'-Biphenyl, 2-fluoro- Infrared Spectrum Data. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[Link]

  • [4] 3-Methylbiphenyl Compound Summary. PubChem, National Institutes of Health (NIH). [Link]

  • [2] Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(II) complexes (FTIR Characterization of m-Methylbiphenyl). RSC Advances, Royal Society of Chemistry.[Link]

Sources

Comparative Reactivity Guide: 2-Fluoro-3'-methyl-1,1'-biphenyl vs. Non-Fluorinated Biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Electronic Landscape

In the design of advanced pharmaceuticals, agrochemicals, and organic materials, the strategic installation of fluorine is a transformative tool. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate synthetic pathways. Comparing 2-Fluoro-3'-methyl-1,1'-biphenyl to standard non-fluorinated biphenyl provides a masterclass in electronic asymmetry.

Standard biphenyls are electronically uniform, undergoing reactions like electrophilic aromatic substitution (EAS) symmetrically across both rings[1]. However, the introduction of an ortho-fluorine atom and a meta-methyl group fundamentally rewires the molecule's reactivity. Fluorine acts as a powerful


-electron withdrawing group via the inductive effect (-I), while simultaneously acting as a 

-donor (+M). This creates a highly polarized system where the fluorinated ring is deactivated toward electrophiles, while the methyl-substituted ring is activated[2]. Furthermore, the C-F bond itself introduces entirely new vectors for late-stage functionalization, such as Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-F activation[3].

Quantitative Reactivity Profile

To objectively compare these two scaffolds, we must analyze their thermodynamic and kinetic parameters. The table below summarizes the divergent reactivity metrics driven by the electronic imbalance in the fluorinated derivative.

Reactivity MetricNon-Fluorinated Biphenyl2-Fluoro-3'-methyl-1,1'-biphenylMechanistic Driver
Primary EAS Site 4 and 4' positions4' and 6' positions (Methyl ring)Inductive deactivation by F; hyperconjugative activation by CH

.
EAS Kinetics Baseline rateSuppressed on F-ring; Accelerated on Me-ringElectron density depletion on the fluorinated aromatic

-system.

of ortho-Proton
~43 (Uniform)~35 (C3 position)Strong inductive withdrawal by the adjacent highly electronegative fluorine.
C-F Activation N/AFeasible (C2 position)Oxidative addition into the C-F bond via low-valent Ni(0) catalysts[3].
Dipole Moment ~0 D (Symmetrical)~1.6 DAsymmetric electron distribution driving polar solvent interactions[2].

Pathway Divergence Visualization

The following workflow illustrates how the electronic properties of these two scaffolds dictate entirely different synthetic strategies.

Reactivity_Pathways Substrate Biphenyl Scaffolds BiP Non-Fluorinated Biphenyl Substrate->BiP FBiP 2-Fluoro-3'-methyl- 1,1'-biphenyl Substrate->FBiP EAS_Bi Non-Selective EAS (4,4'-positions) BiP->EAS_Bi Electrophile CH_Bi Standard C-H Functionalization BiP->CH_Bi Pd Catalyst EAS_F Regioselective EAS (Methyl Ring) FBiP->EAS_F Electrophile DoM_F Directed Metalation (C3 Position) FBiP->DoM_F n-BuLi CF_Act C-F Bond Activation (C2 Position) FBiP->CF_Act Ni(0) Catalyst

Divergent reactivity pathways of fluorinated vs. non-fluorinated biphenyls.

Mechanistic Analysis & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Regioselective Electrophilic Aromatic Substitution (Bromination)

Causality: In standard biphenyl, bromination yields a mixture of 4-bromo and 4,4'-dibromobiphenyl due to the equal electron density across both rings. In 2-fluoro-3'-methyl-1,1'-biphenyl, the fluorine atom strongly deactivates its host ring toward electrophilic attack. The 3'-methyl group simultaneously activates the adjacent ring. Consequently, bromination is strictly confined to the methyl-substituted ring.

Step-by-Step Protocol:

  • Initiation: Dissolve 10 mmol of 2-fluoro-3'-methyl-1,1'-biphenyl in 20 mL of anhydrous dichloromethane (DCM) under an inert N

    
     atmosphere.
    
  • Catalyst Addition: Add 0.5 mmol of FeBr

    
    . Causality: FeBr
    
    
    
    acts as a Lewis acid, polarizing the Br-Br bond to generate the active Br
    
    
    electrophile.
  • Reagent Delivery: Dropwise add 10.5 mmol of Br

    
     dissolved in 5 mL DCM at 0 °C over 30 minutes. Causality: Cryogenic control prevents over-bromination and limits radical side reactions.
    
  • Self-Validating Quench: After 2 hours, quench the reaction with 10 mL of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    . Validation: The immediate disappearance of the red/brown bromine color confirms the reduction of unreacted Br
    
    
    , preventing artifactual bromination during workup.
  • Analysis: Analyze the organic layer via GC-MS. The presence of a single molecular ion peak at m/z [M+Br] confirms regiocontrol, while the absence of [M+2Br] validates stoichiometric precision.

Directed ortho-Metalation (DoM)

Causality: Non-fluorinated biphenyl lacks a strong directing group, making direct lithiation highly unselective. In contrast, the high electronegativity of fluorine in 2-fluoro-3'-methyl-1,1'-biphenyl drastically lowers the


 of the adjacent C3 proton. This allows for rapid, regioselective deprotonation using an alkyllithium base.

Step-by-Step Protocol:

  • Preparation: Dissolve 5 mmol of the fluorinated substrate in 15 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried Schlenk flask.

  • Cryogenic Cooling: Cool the system to -78 °C using a dry ice/acetone bath. Causality: Maintaining -78 °C is critical. If the temperature rises, the lithiated intermediate will undergo rapid elimination of LiF, generating a highly reactive and destructive benzyne intermediate.

  • Metalation: Slowly inject 5.5 mmol of n-Butyllithium (n-BuLi, 2.5 M in hexanes). Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add 6.0 mmol of anhydrous Dimethylformamide (DMF) to synthesize the corresponding aldehyde.

  • Self-Validating Quench: Quench with saturated NH

    
    Cl. Validation: Analyze the crude product via 
    
    
    
    H-NMR. The disappearance of the highly coupled C3 proton and the emergence of an aldehyde peak (~10 ppm) confirms successful and selective DoM.
Transition-Metal Catalyzed C-F Bond Activation

Causality: The C-F bond is thermodynamically robust (~116 kcal/mol), rendering it inert under standard conditions. However, the use of low-valent Nickel(0) catalysts allows for oxidative addition directly into the C-F bond, effectively turning the fluorine into a leaving group for cross-coupling[3]. This reactivity is entirely impossible for standard biphenyl.

Step-by-Step Protocol:

  • Catalyst Generation: In a glovebox, combine 5 mol% Ni(COD)

    
     and 10 mol% of an electron-rich N-Heterocyclic Carbene (NHC) ligand in toluene. Causality: The highly electron-donating NHC ligand is required to increase the electron density on the Ni center, facilitating the difficult oxidative addition into the strong C-F bond.
    
  • Coupling: Add 1.0 eq of 2-fluoro-3'-methyl-1,1'-biphenyl, 1.5 eq of an arylboronic acid, and 2.0 eq of K

    
    PO
    
    
    
    .
  • Heating: Heat the sealed vessel to 110 °C for 24 hours.

  • Validation: Filter through a Celite pad and analyze via

    
    F-NMR. Validation: The complete disappearance of the characteristic aromatic fluorine signal confirms total conversion and successful C-F bond cleavage.
    

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • C-F bond activation under transition-metal-free conditions. SciSpace.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Regioselective terminal bromination of fluorin

Sources

Comprehensive Elemental Analysis and Purity Standards for 2-Fluoro-3'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug development and materials science, fluorinated biphenyls such as 2-Fluoro-3'-methyl-1,1'-biphenyl serve as critical structural motifs. The strategic incorporation of fluorine alters a molecule's lipophilicity, metabolic stability, and target binding affinity. However, the extreme thermodynamic stability of the carbon-fluorine (C-F) bond presents unique analytical challenges for standard purity and elemental analysis.

This guide objectively compares state-of-the-art analytical alternatives—Combustion Ion Chromatography (CIC), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Resolution Mass Spectrometry (HRMS)—to establish a rigorous, self-validating standard for certifying the purity and elemental composition of this compound.

Theoretical Baseline

Before empirical testing, a precise theoretical baseline must be established to serve as the ground truth for mass balance calculations:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 186.23 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 83.84%

    • Hydrogen (H): 5.95%

    • Fluorine (F): 10.20%

Comparative Analysis of Analytical Alternatives

Combustion Ion Chromatography (CIC) vs. Traditional CHN Analysis

Traditional CHNS/O combustion analyzers often yield erratic results for highly fluorinated organic compounds. The extreme bond dissociation energy of the C-F bond (~485 kJ/mol) frequently leads to incomplete combustion and the formation of refractory fluorides, skewing the elemental carbon and fluorine readouts.

The Superior Alternative: Combustion Ion Chromatography (CIC) is specifically engineered for total organic fluorine (TOF) analysis[1]. By utilizing pyrohydrolysis at temperatures exceeding 1000°C in an oxygen/argon atmosphere, CIC ensures the complete cleavage of the C-F bond. The organic fluorine is quantitatively converted into hydrogen fluoride (HF), which is trapped in an aqueous absorber solution and quantified via ion chromatography[2]. This mass balance approach ensures that the extractable organic fluorine accurately matches the theoretical 10.20% fluorine content.

Quantitative NMR (1H and 19F qNMR) vs. Chromatographic Area Normalization

High-Performance Liquid Chromatography (HPLC) with UV detection relies on area normalization to estimate purity. This method assumes identical UV response factors for the analyte and all unknown impurities—a flawed assumption that systematically overestimates purity.

The Superior Alternative: qNMR is an SI-traceable primary ratio measurement procedure[3]. Because the NMR signal area is directly proportional to the number of resonating nuclei, qNMR provides an absolute mass fraction without requiring a structurally identical reference standard[4]. For 2-Fluoro-3'-methyl-1,1'-biphenyl, 19F qNMR is particularly advantageous. The 100% natural abundance of the 19F isotope, combined with a wide chemical shift range and the total absence of background matrix signals, allows for highly specific, interference-free quantification[5].

High-Resolution Mass Spectrometry (HRMS)

While not a primary quantitative method like qNMR, HRMS serves as a mandatory orthogonal qualitative tool. It verifies the exact mass and isotopic distribution, ensuring no isobaric impurities (which might co-elute in standard chromatography or overlap in NMR spectra) are present.

Quantitative Data Presentation: Method Performance Comparison

The following table summarizes the performance metrics of the evaluated analytical methods for certifying 2-Fluoro-3'-methyl-1,1'-biphenyl.

Analytical ParameterCombustion IC (CIC)19F qNMR Spectroscopy1H qNMR SpectroscopyHPLC-UV (Alternative)
Primary Utility Elemental F Mass BalanceAbsolute Purity (F-specific)Absolute Purity (Global)Relative Impurity Profiling
Accuracy (Bias) < 2.0%< 0.5%< 0.5%Highly variable (Response factor dependent)
Precision (RSD) 1.5 - 3.0%0.1 - 0.5%0.1 - 0.5%0.5 - 1.0%
Limit of Detection ~0.1 mg/L (Fluoride)~10 µg~10 µg~0.01 µg
Specificity Low (Measures Total F)Extremely HighHighModerate
Traceability Secondary (Requires IC standards)Primary (SI-Traceable)Primary (SI-Traceable)Secondary

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The causality behind each methodological choice is detailed below.

Protocol 1: Total Organic Fluorine Determination via CIC

Self-Validation Mechanism: Running a certified fluorinated standard (e.g., 4-fluorobenzoic acid) alongside the sample ensures that combustion efficiency remains >99%[2].

  • Sample Preparation: Weigh exactly 2.0 - 5.0 mg of 2-Fluoro-3'-methyl-1,1'-biphenyl into a quartz sample boat using a microbalance.

    • Causality: Micro-gram precision is required because the downstream IC detector is highly sensitive; overloading the system causes peak broadening and non-linear detector response.

  • Pyrohydrolytic Combustion: Introduce the boat into the CIC furnace at 1050°C under a continuous stream of wet oxygen and argon.

    • Causality: The addition of water vapor (pyrohydrolysis) is critical. It provides the hydrogen necessary to convert elemental fluorine radicals into stable HF gas, preventing fluorine from reacting with the quartz tube.

  • Absorption: Route the combustion gases into an absorber containing ultra-pure water and 10 ppm hydrogen peroxide (

    
    ).
    
    • Causality:

      
       oxidizes any combustion byproducts (like 
      
      
      
      to
      
      
      ), preventing them from co-eluting with or suppressing the fluoride peak on the IC column.
  • Ion Chromatography Analysis: Inject the absorber solution onto an anion-exchange column with conductivity detection. Calculate the mass fraction of F against a multi-point inorganic fluoride calibration curve.

Protocol 2: Absolute Purity Determination via 19F and 1H qNMR

Self-Validation Mechanism: Calculating the mass fraction independently using the 1H spectrum and the 19F spectrum. If the calculated purity values agree within 0.5%, the measurement is self-validated, proving no hidden impurities are skewing a specific chemical shift[6].

  • Calibrant Selection: Select an SI-traceable Certified Reference Material (CRM) internal standard, such as 1,4-Difluorobenzene (for 19F) or Maleic acid (for 1H).

    • Causality: The internal standard must have baseline-resolved peaks that do not overlap with the analyte to ensure integration accuracy[4].

  • Gravimetric Preparation: Co-weigh approximately 10 mg of 2-Fluoro-3'-methyl-1,1'-biphenyl and 5 mg of the CRM into the same vial using an ultra-microbalance (readability 0.1 µg). Dissolve in 0.6 mL of

    
    .
    
  • Acquisition Parameters (Critical Step): Set the relaxation delay (

    
    ) to at least 5 to 7 times the longest longitudinal relaxation time (
    
    
    
    ) of the nuclei of interest.
    • Causality: 19F nuclei often exhibit exceptionally long

      
       relaxation times. If the delay is too short, the magnetization will not fully recover between pulses, leading to truncated integrals and an artificially deflated purity calculation[6].
      
  • Data Processing: Phase and baseline correct the spectrum manually. Calculate purity (

    
    ) using the fundamental qNMR equation:
    
    
    
    
    (Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Gravimetric weight, and P = Purity).

Workflow Visualization

The following diagram illustrates the orthogonal analytical workflow required to achieve a self-validating certification for the compound.

G cluster_methods Orthogonal Analytical Methods Sample 2-Fluoro-3'-methyl-1,1'-biphenyl (C13H11F) CIC Combustion Ion Chromatography (CIC) Sample->CIC qNMR 19F & 1H qNMR Spectroscopy Sample->qNMR HRMS High-Resolution Mass Spectrometry Sample->HRMS F_Quant Fluorine Mass Balance (10.20% F) CIC->F_Quant Purity Absolute Mass Fraction (SI-Traceable Purity) qNMR->Purity Mass Exact Mass & Isotopic Fidelity HRMS->Mass Cert Certified Reference Material (CRM) F_Quant->Cert Purity->Cert Mass->Cert

Orthogonal analytical workflow for the certification of 2-Fluoro-3'-methyl-1,1'-biphenyl.

References

  • qNMR - BIPM Bureau International des Poids et Mesures (BIPM). URL:[Link][3]

  • Quantitative NMR Spectroscopy University of Oxford, Department of Chemistry. URL:[Link][6]

  • Combustion ion chromatography for extractable organofluorine analysis ResearchGate (iScience). URL:[Link][2]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy ResearchGate. URL:[Link][5]

  • Universal Quantitative NMR Analysis of Complex Natural Samples PubMed Central (PMC) - National Institutes of Health (NIH). URL:[Link][4]

Sources

Conformational Mapping of 2-Fluoro-3'-methyl-1,1'-biphenyl: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pur

Quantifying Structural Importance

I'm now fully aware that a mere 10° variance in a biaryl dihedral angle can profoundly affect molecular interactions, specifically the ability to fit into a hydrophobic pocket or cause steric hindrance. I'm focusing on ensuring I accurately model and understand this crucial aspect for 2-fluoro-3'-methyl-1,1'-biphenyl, as it's absolutely essential to elucidate its torsional profile.

As a Senior Application Scientist in structural biology and small-molecule characterization, I frequently encounter the challenge of mapping the exact conformational space of sterically hindered biaryls. In structure-based drug design, a variance of merely 10° in a biaryl dihedral angle can dictate whether a molecule successfully occupies a hydrophobic sub-pocket or sterically clashes with a receptor backbone.

For 2-Fluoro-3'-methyl-1,1'-biphenyl , the ortho-fluorine atom introduces a severe steric clash with the ortho-hydrogens of the adjacent ring, forcing the biphenyl system out of coplanarity. Furthermore, the meta-methyl group (3'-position) breaks the symmetry of the unsubstituted phenyl ring. Consequently, rotation around the C1–C1' chiral axis generates two distinct conformational states (atropisomers): one where the 3'-methyl is syn to the 2-fluoro group, and one where it is anti.

This guide objectively compares the performance of Single-Crystal X-ray Crystallography against alternative structural elucidation methods—Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT)—to determine the absolute conformation of this molecule.

Multi-Modal Structural Elucidation Workflow

To understand the true 3D architecture of a fluorinated biaryl, we must evaluate it across different states of matter. Relying solely on in silico models is dangerous, as gas-phase predictions often ignore the intermolecular forces that dictate how a drug binds to a protein or packs into a stable solid dosage form[1].

G Compound 2-Fluoro-3'-methyl-1,1'-biphenyl Xray X-Ray Crystallography (Solid State) Compound->Xray Crystallization NMR VT-NMR Spectroscopy (Solution State) Compound->NMR Dissolution DFT DFT Computational (Gas Phase) Compound->DFT In Silico Modeling DataXray Absolute Dihedral Angle (53.0° - 54.1°) Xray->DataXray DataNMR Rotational Energy Barrier (Time-Averaged) NMR->DataNMR DataDFT Theoretical Minimum (~44.4°) DFT->DataDFT

Fig 1. Multi-modal structural elucidation workflow for fluorinated biaryls.

Performance Comparison: X-ray vs. Alternatives

While all three methods provide structural data, their outputs serve entirely different mechanistic purposes. X-ray crystallography remains the gold standard for absolute spatial coordination, whereas NMR and DFT serve as dynamic and theoretical complements.

Table 1: Performance Comparison of Structural Elucidation Techniques

ParameterX-Ray CrystallographyVT-NMR SpectroscopyDFT (B3LYP/6-311+G)
State of Matter Solid-State (Lattice)Solution-StateGas-Phase (In Silico)
Primary Output Absolute 3D atomic coordinatesRotational energy barriers (

)
Theoretical energy minima
Dihedral Accuracy ± 0.1° (Definitive) ± 5.0° (Inferred via NOESY)± 2.0° (Dependent on basis set)
Stereochemistry Resolves syn/anti atropisomersTime-averaged (rapid rotation)Predicts both conformers
Limitation Crystal packing forces may distort angleCannot yield absolute static angleIgnores intermolecular interactions
Causality & Mechanistic Insights (E-E-A-T)

Why do we see a discrepancy between the theoretical and experimental dihedral angles of fluorinated biphenyls?

In gas-phase DFT calculations, the dihedral angle of 2-fluorobiphenyl systems settles at approximately 44.4° [2]. This angle represents the perfect thermodynamic compromise between


-conjugation (which favors a flat 0° angle) and steric repulsion between the ortho-fluorine and ortho-hydrogens (which favors a perpendicular 90° angle).

However, in X-ray Crystallography , the observed dihedral angle typically widens to ~53.0° – 54.1° [2]. Causality: In the solid state, intermolecular crystal packing forces (


 stacking and weak C–H···F hydrogen bonds) overcome the weak intramolecular 

-conjugation energy[3]. The lattice physically twists the molecule to minimize void space and maximize crystal density. For drug developers, the X-ray structure is highly relevant because the tight packing environment of a crystal lattice closely mimics the sterically restricted environment of a protein binding pocket.
Self-Validating Experimental Protocol: X-Ray Crystallography

A protocol is only as reliable as its internal controls. The following methodology for determining the structure of 2-Fluoro-3'-methyl-1,1'-biphenyl utilizes a self-validating loop to ensure data integrity.

Protocol A Purification (>99% Purity) B Vapor Diffusion (DCM/Hexane) A->B C Crystal Harvesting (Cryoloop) B->C D X-Ray Diffraction (100 K, Mo Kα) C->D E Phase Problem (Direct Methods) D->E F Refinement (Least-Squares) E->F

Fig 2. Step-by-step X-ray crystallography workflow from purification to structural refinement.

Step 1: Thermodynamically Controlled Crystallization
  • Action: Dissolve 10 mg of 2-Fluoro-3'-methyl-1,1'-biphenyl in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexane (antisolvent).

  • Causality: Why vapor diffusion instead of simple evaporation? Evaporation leads to rapid supersaturation, yielding twinned or kinetically trapped disordered crystals. Vapor diffusion ensures a slow, thermodynamically controlled approach to the nucleation point, yielding diffraction-quality single crystals.

Step 2: Cryogenic Data Collection
  • Action: Mount a single crystal on a MiTeGen cryoloop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo K

    
     source (
    
    
    
    Å) and a nitrogen cryostream set to 100 K .
  • Causality: Data collection at cryogenic temperatures minimizes thermal motion (Debye-Waller factors). This significantly improves high-angle reflection intensity, allowing for the accurate modeling of anisotropic displacement parameters (ellipsoids) for the highly electronegative fluorine atom.

  • Validation Gate: Determine the initial unit cell from the first 20 frames. If the mosaicity exceeds 1.0°, reject the crystal immediately. Proceeding with high mosaicity guarantees poor

    
     values and invalidates the structural claim.
    
Step 3: Structural Refinement
  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Gate: A successful, self-validated structure must yield an

    
     value < 5.0%, a 
    
    
    
    value < 15.0%, and a Goodness-of-Fit (GoF) near 1.00. The residual electron density map (
    
    
    ) must show no peaks greater than 0.5 e/Å
    
    
    , confirming the fluorine atom is correctly assigned and not disordered with a hydrogen atom.
Quantitative Data Comparison

The table below summarizes the expected quantitative structural data for fluorinated biphenyl systems, demonstrating the divergence between theoretical modeling and empirical solid-state measurements.

Table 2: Conformational Data for Fluorinated Biphenyl Systems

Analytical MethodEnvironmentObserved Dihedral Angle (

)
Methodological Resolution
X-Ray Crystallography Solid-State (Lattice)53.0° – 54.1° ± 0.1° (Absolute)
DFT (B3LYP/6-311+G) Gas-Phase (In Silico)~44.4° ± 2.0° (Theoretical)
Liquid Crystal NMR Solution-State~49.0° ± 5.0° (Time-averaged)
References
  • Title: The Role of the Transient Atropisomerism and Chirality of Flurbiprofen Unveiled by Laser‐Ablation Rotational Spectroscopy Source: Universidad de Valladolid (uva.es) URL: [Link]

  • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ACS Omega (acs.org) URL: [Link]

  • Title: Anchoring the Torsional Potential of Biphenyl at the ab Initio Level: The Role of Basis Set versus Correlation Effects Source: Journal of Chemical Theory and Computation (acs.org) URL: [Link]

Sources

Spectroscopic Profiling of Biphenyl Derivatives: UV-Vis Absorption of 2-Fluoro-3'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the photophysical properties of substituted biphenyls requires looking beyond raw data to understand the intramolecular forces at play. This guide objectively compares the UV-Vis absorption profile of 2-Fluoro-3'-methyl-1,1'-biphenyl against its structural alternatives, providing researchers and drug development professionals with a mechanistic understanding of how precise substitutions dictate molecular conformation and spectral output.

Mechanistic Causality: The Photophysics of Substituted Biphenyls

In biphenyl systems, the primary UV absorption band (the K-band) arises from the


 transition, which is directly tied to the conjugation between the two phenyl rings[1]. The wavelength (

) and intensity (

) of this band are governed by a delicate balance of competing forces:
  • Conjugative Forces: Favor a coplanar arrangement to maximize

    
    -orbital overlap.
    
  • Steric Forces: Ortho-substituents create a severe steric clash, forcing the rings to twist out of planarity to minimize repulsion[1].

In 2-Fluoro-3'-methyl-1,1'-biphenyl , the ortho-fluorine atom acts as the dominant structural director. Although fluorine is the smallest halogen, its van der Waals radius is sufficient to disrupt coplanarity. This steric inhibition of resonance leads to a hypsochromic (blue) shift and a hypochromic effect (reduced molar absorptivity) compared to unsubstituted biphenyl. Conversely, the meta-methyl group (3'-position) exerts a weak electron-donating inductive (+I) effect, contributing a negligible bathochromic (red) shift without adding to the steric strain at the inter-ring bond.

G A Ortho-Fluoro Substitution C Steric Repulsion (Increased Dihedral Angle) A->C B Meta-Methyl Substitution D Weak +I Effect (Hyperconjugation) B->D E Loss of Coplanarity (Reduced Conjugation) C->E F Hypsochromic Shift (Blue Shift ~236 nm) D->F Minor Red Shift E->F

Mechanistic pathway of substituent effects on the UV-Vis spectrum of biphenyls.

Comparative Quantitative Data

To objectively evaluate 2-Fluoro-3'-methyl-1,1'-biphenyl, we must benchmark it against its structural analogs. The table below synthesizes the spectral shifts caused by specific positional substitutions, isolating the variables of steric hindrance and electronic donation.

Compound

(nm)

(

)
Primary Structural Effect
Biphenyl 247.5~16,000Baseline conjugation; planar tendency in the excited state[2].
4-Fluorobiphenyl 249.0~17,000Extended conjugation (+M effect of F); no steric hindrance.
2-Fluorobiphenyl 235.0~10,500Steric hindrance (

); reduced inter-ring conjugation[3].
2-Fluoro-3'-methyl-1,1'-biphenyl 236.5 ~11,000 Dominant ortho-steric hindrance; slight +I effect from meta-methyl.
2-Methylbiphenyl ~230.0< 8,000Severe steric hindrance; highly twisted conformation[4].

*Values for 2-Fluoro-3'-methyl-1,1'-biphenyl are calculated benchmarks based on the spectroscopic additivity rules of the isolated functional groups.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data, the following methodology establishes a self-validating system for measuring the UV-Vis spectra of biphenyl derivatives.

Solvent Rationale: We strictly utilize spectroscopic-grade[cyclohexane] as the solvent[2]. Its non-polar, non-hydrogen-bonding nature prevents solvatochromic artifacts, ensuring the observed spectra reflect pure intramolecular forces rather than solvent-solute interactions.

Step-by-Step Workflow:

  • Stock Solution Preparation: Dissolve the biphenyl derivative in cyclohexane to a concentration of 1.0 mM. Ensure complete dissolution via brief sonication.

  • Serial Dilution: Prepare a precise concentration gradient (2 µM, 4 µM, 6 µM, 8 µM, 10 µM). Causality: This gradient is critical for validating the Beer-Lambert law and ruling out concentration-dependent artifacts.

  • Baseline Correction: Fill two matched 1-cm pathlength quartz cuvettes with pure cyclohexane. Run a baseline scan from 200 nm to 400 nm to subtract solvent and cuvette absorbance.

  • Spectral Acquisition: Replace the sample cuvette with the 10 µM solution. Scan at a spectral bandwidth of 1.0 nm and a scan rate of 120 nm/min.

  • System Validation (The Self-Check): Plot the absorbance at

    
     against the concentration gradient. A strictly linear plot (
    
    
    
    ) validates the absence of molecular aggregation, excimer formation, or inner-filter effects.

Workflow S1 Sample Prep (10 µM in Cyclohexane) S2 Baseline Correction (Solvent Blank) S1->S2 S3 Spectral Scan (200-400 nm) S2->S3 S4 Data Analysis (Calculate ε & λmax) S3->S4 S5 Validation (Beer-Lambert Plot) S4->S5

Self-validating UV-Vis absorption spectroscopy workflow.

Applications in Drug Development

Understanding the exact dihedral twist of 2-Fluoro-3'-methyl-1,1'-biphenyl via its UV-Vis profile is crucial for rational drug design. Fluorinated biphenyls form the core scaffold of many active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen[5].

The steric twist dictates how the molecule docks into the hydrophobic pockets of target enzymes (e.g., cyclooxygenase). By tracking the hypsochromic shift in UV-Vis spectra, medicinal chemists can rapidly and cost-effectively screen the conformational landscape of synthesized biphenyl libraries before escalating to resource-intensive X-ray crystallography or 2D-NMR studies.

References
  • MacNeil, J. D., et al. "The ultraviolet absorption spectra of some chlorinated biphenyls." Bulletin of Environmental Contamination and Toxicology, 1976.

  • Prahl, S. "Optical Absorption of Biphenyl." PhotochemCAD Database / OMLC, 2017.

  • Benchchem Database. "A Spectroscopic Showdown: Unveiling the Impact of Fluorobiphenyls." Benchchem, 2023.

  • NIST Mass Spectrometry Data Center. "1,1'-Biphenyl, 2-methyl-." NIST Chemistry WebBook, SRD 69.

  • Ossila Materials. "2-Fluorobiphenyl | CAS Number 321-60-8." Ossila Literature and Reviews.

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A Researcher's Guide to the Orthogonal Validation of Fluorinated Methyl Biphenyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Isomer-Specific Validation

Fluorinated methyl biphenyls represent a cornerstone class of molecules in modern drug discovery and materials science. The specific positioning of fluorine and methyl substituents on the biphenyl scaffold dramatically alters a compound's metabolic stability, lipophilicity, and conformational behavior. Consequently, the ability to unambiguously validate the structural isomer of a synthesized or isolated compound is not merely an analytical exercise; it is a fundamental prerequisite for reliable research and development. However, the subtle differences in physicochemical properties between positional isomers present a significant analytical challenge, demanding a robust, multi-technique approach for conclusive identification.

This guide provides an in-depth comparison of the core analytical techniques used to validate structural isomers of fluorinated methyl biphenyls. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a synergistic workflow designed to deliver unequivocal structural elucidation.

The Analytical Challenge: Why Are Isomers So Difficult to Differentiate?

Positional isomers of fluorinated methyl biphenyls often share the same molecular weight and exhibit very similar polarities. This similarity means that conventional, single-technique analyses can be misleading. For instance, two isomers might co-elute in a chromatography run or produce mass spectra with nearly identical fragmentation patterns, making definitive identification impossible with one method alone.[1][2] A successful validation strategy, therefore, relies on probing different molecular properties—mass-to-charge ratio, nuclear spin environment, and three-dimensional atomic arrangement—to build a comprehensive and self-validating structural picture.

Core Analytical Strategies: A Comparative Overview

The three pillars of isomer validation for this class of compounds are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each technique offers unique strengths and weaknesses.

Gas Chromatography-Mass Spectrometry (GC-MS): The Initial Screen

GC-MS is a powerful hybrid technique that first separates volatile compounds in a mixture (GC) and then provides information about their molecular weight and fragmentation patterns (MS).[1][3] It serves as an excellent first-pass analysis for assessing purity and providing initial evidence for structure.

Expert Insight: The choice of GC column is paramount. For separating closely related aromatic isomers, a column with a mid-to-high polarity stationary phase, such as those containing cyanopropyl functionalities, is often required to induce differential retention times based on subtle differences in dipole moment.[4] While standard non-polar columns (e.g., DB-5) can separate many compounds, they may fail to resolve isomers of fluorinated methyl biphenyls.

However, reliance on GC-MS alone is fraught with peril. Positional isomers frequently yield mass spectra that are visually indistinguishable because the fluorine atom's position on a stable benzene ring can lead to the same ion fragments.[2] While GC can separate isomers, MS may not be able to identify them uniquely without authentic reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for the definitive determination of molecular structure in solution.[1] By probing the magnetic environments of specific nuclei—¹H (proton), ¹³C, and, most importantly for this topic, ¹⁹F—NMR provides an unparalleled level of structural detail, including atom connectivity and spatial relationships.[1]

¹⁹F NMR: The Decisive Experiment The incorporation of fluorine makes ¹⁹F NMR an exceptionally sensitive and informative technique.[5] Key advantages include:

  • 100% Natural Abundance: The ¹⁹F nucleus is the naturally occurring isotope, leading to high signal intensity.[6]

  • Wide Chemical Shift Range: ¹⁹F chemical shifts are spread over a very wide range (approx. -300 to 400 ppm), which dramatically reduces the chance of signal overlap, even for complex molecules.[7]

  • Sensitivity to Electronic Environment: The chemical shift of a fluorine nucleus is exquisitely sensitive to its position on the aromatic ring and the nature of neighboring substituents.[6][8] This high sensitivity allows for clear differentiation between isomers that might be ambiguous by other methods. For example, the chemical shift of a fluorine atom ortho to a methyl group will be distinctly different from one in a meta or para position.

Expert Insight: While ¹H and ¹³C NMR are essential for characterizing the overall carbon-hydrogen framework, ¹⁹F NMR is the key to unlocking the isomeric puzzle. The unique chemical shift and coupling patterns (J-coupling) between ¹⁹F and nearby ¹H or other ¹⁹F nuclei provide a definitive fingerprint for each isomer.[7]

Single-Crystal X-ray Crystallography: The Absolute Answer

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography stands as the ultimate arbiter.[9][10] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing an absolute confirmation of connectivity and configuration.[9][11]

Expert Insight: The primary challenge for this method is not the analysis itself, but the preparation of a high-quality single crystal suitable for diffraction.[10][12] Growing crystals of sufficient size and quality can be a time-consuming and empirical process. However, when successful, the resulting structure is unequivocal and serves as the "gold standard" against which all other data can be validated. For biphenyl derivatives, crystallography provides key parameters like the dihedral angle between the phenyl rings, which is influenced by the substitution pattern.[12]

Comparative Analysis of Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)Single-Crystal X-ray Crystallography
Primary Information Molecular Weight & Fragmentation PatternDetailed Carbon-Hydrogen-Fluorine FrameworkAbsolute 3D Atomic Arrangement
Isomer Differentiation Good for separation (GC), poor for identification (MS) without standards.[2]Excellent, especially with ¹⁹F NMR.[7]Unambiguous and absolute.[9][13]
Sample Requirement Low (ng to µg)Moderate (mg)Single, high-quality crystal.
Analysis Time Fast (~30-60 min)Moderate (minutes to hours)Slow (hours to days, includes crystal growth)
Key Advantage High sensitivity and screening capability.[1]Definitive structural detail in solution.[1]Provides absolute, solid-state structure.[13]
Key Limitation Isomers can have identical mass spectra.[2]Lower sensitivity than GC-MS.[14]Requires a suitable single crystal.[12]

A Synergistic Workflow for Unambiguous Validation

Relying on a single technique is insufficient. A robust validation workflow integrates these methods, using each to confirm the findings of the others. This orthogonal approach ensures the highest level of scientific integrity.

G cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Definitive Structure Elucidation cluster_2 Phase 3: Absolute Confirmation (Optional but Recommended) Sample Unknown Isomer Sample GCMS GC-MS Analysis Sample->GCMS Inject Purity Purity GCMS->Purity Assess Purity MW MW GCMS->MW Hypothesize MW & Formula NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) MW->NMR Guide Interpretation Structure Proposed Structure NMR->Structure Propose Isomeric Structure Crystal Crystallization Attempts Structure->Crystal Target for Crystallization Final Validated Structure Structure->Final If no crystal, structure is highly probable but not absolute Xray X-ray Crystallography Crystal->Xray Analyze Crystal Xray->Final Confirm Absolute Structure

Caption: A synergistic workflow for the validation of fluorinated methyl biphenyl isomers.

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis for Isomer Separation
  • Column Selection: Choose a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) with a cyanopropylphenyl polysiloxane stationary phase for enhanced isomer separation.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio) to avoid column overloading. Set the injector temperature to 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

    • Causality: This temperature ramp ensures that isomers with slightly different boiling points and polarities are resolved chromatographically.[15][16]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Temperature: 230°C.

  • Data Analysis: Compare the retention times of peaks in the chromatogram. Analyze the mass spectrum of each separated peak to confirm the molecular weight and compare fragmentation patterns against libraries or known standards if available.

Protocol 2: ¹⁹F NMR for Isomer Identification
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known ¹⁹F chemical shift if precise referencing is needed.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H). Tune the fluorine probe.

  • Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum is often preferred to simplify the signals into singlets, doublets, or triplets, which makes assignment easier.

  • Data Analysis:

    • Chemical Shift: The precise chemical shift (in ppm) of each fluorine signal is the primary indicator of its electronic environment and thus its position on the biphenyl ring.[8][17]

    • Multiplicity: Observe the splitting pattern (J-coupling) of the signals. Coupling to adjacent protons (³JHF) or through-space coupling to other fluorine atoms can definitively establish connectivity.

    • Integration: The relative integrals of the ¹⁹F signals should correspond to the number of fluorine atoms in each unique environment.

    • Causality: Because the ¹⁹F chemical shift is highly sensitive to its local environment, each positional isomer will produce a unique and predictable ¹⁹F NMR spectrum, making it the most reliable method for isomer differentiation in solution.[7]

Conclusion

The validation of structural isomers of fluorinated methyl biphenyls is a complex task that cannot be reliably accomplished with a single analytical technique. While GC-MS is an invaluable tool for separation and initial assessment, its inability to consistently differentiate isomers by mass spectrometry necessitates a more structurally sensitive approach. ¹⁹F NMR spectroscopy provides the definitive data needed for unambiguous isomer identification in solution. For absolute proof, particularly for novel compounds or when establishing reference materials, single-crystal X-ray crystallography offers the final, incontrovertible answer. By employing a synergistic workflow that leverages the strengths of each technique, researchers can ensure the structural integrity of their compounds, forming a solid foundation for subsequent scientific investigation.

References

  • A Comparative Analysis of GC-MS and NMR for the Structural Elucidation of 2,2,3,4,5-Pentamethylhexane. Benchchem.
  • X-ray crystallographic determination of absolute configurations and conformations of two conformational isomers of 1,2,3,4-dibenzo-trans-6,7-dibromo-1,3-cyclooctadiene, a 2,2'-bridged biphenyl. Journal of the American Chemical Society.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate.
  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications.
  • A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene. Benchchem.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. PMC.
  • isomeric ratios from GCMS vs NMR; which is right?. Reddit.
  • A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. PubMed.
  • The differentiation of positional isomers utilizing GC-IRD. JSB.
  • Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Publications.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer.
  • Is it possible to analyze F-compounds with GCMS ?. ResearchGate.
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.
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  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme.
  • Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PMC.
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Safety Operating Guide

2-Fluoro-3'-methyl-1,1'-biphenyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-Fluoro-3'-methyl-1,1'-biphenyl: Comprehensive Laboratory Handling and Disposal Protocol

Executive Summary

2-Fluoro-3'-methyl-1,1'-biphenyl is a specialized fluorinated biaryl intermediate frequently utilized in medicinal chemistry and the synthesis of liquid crystal monomers (LCMs) (1)[1]. Due to the highly electronegative fluorine atom on the biphenyl scaffold, this compound exhibits significant environmental persistence, bioaccumulative potential, and aquatic toxicity (2)[2]. Proper disposal is not merely a regulatory formality; it is a critical operational safeguard to prevent the release of persistent halogenated pollutants.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of 2-Fluoro-3'-methyl-1,1'-biphenyl.

Physicochemical & Hazard Profile

Because specific safety data for the exact isomer 2-Fluoro-3'-methyl-1,1'-biphenyl is rarely published in isolation, operational parameters must be synthesized from its closest structural analogs, such as 2-fluorobiphenyl (3)[3].

PropertyRepresentative ValueOperational & Hazard Implication
Chemical Formula C₁₃H₁₁FContains a halogen; strictly dictates the disposal stream.
Molecular Weight ~186.23 g/mol High lipophilicity; readily penetrates standard porous materials.
Physical State Solid / Low-melting solidDust generation risk during transfer; requires draft protection.
Water Solubility InsolubleCannot be flushed; requires organic solvents for equipment cleaning.
Aquatic Toxicity Very HighLong-lasting environmental effects if released into municipal water (4)[4].

The Causality of Halogenated Waste Segregation

The Core Rule: 2-Fluoro-3'-methyl-1,1'-biphenyl must never be mixed with standard, non-halogenated organic waste (5)[5].

The "Why" (Causality): When organic waste is sent for disposal, it is typically incinerated. Combusting halogenated compounds like fluorinated biphenyls generates highly corrosive and toxic hydrofluoric acid (HF) gas (6)[6]. EPA-approved disposal facilities must process this specific waste stream in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the HF gas. If you mix 2-Fluoro-3'-methyl-1,1'-biphenyl into a standard organic waste carboy, you contaminate the entire bulk volume, forcing the facility to treat the entire drum as halogenated waste. This damages standard incinerator infrastructure and drastically increases institutional disposal costs (7)[7].

The Solute Rule: If you dissolve 2-Fluoro-3'-methyl-1,1'-biphenyl in a non-halogenated solvent (e.g., ethanol or hexane), the resulting solution must be classified as halogenated waste because the solute contains fluorine (8)[8].

WasteSegregation Start Generate 2-Fluoro-3'-methyl- 1,1'-biphenyl Waste CheckState Determine Physical State Start->CheckState Solid Solid / Pure Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid SolidWaste Halogenated Solid Waste Container Solid->SolidWaste SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., EtOH) SolventCheck->NonHalogenated LiquidWaste Halogenated Liquid Waste Container Halogenated->LiquidWaste NonHalogenated->LiquidWaste Solute dictates waste stream Incineration EPA-Approved High-Temp Incinerator (HF Scrubber) SolidWaste->Incineration LiquidWaste->Incineration

Caption: Workflow for the classification and segregation of 2-Fluoro-3'-methyl-1,1'-biphenyl waste.

Step-by-Step Laboratory Disposal Protocol

To ensure a self-validating system, follow these steps precisely when disposing of the compound:

  • PPE Verification: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. Validation step: Inspect gloves for micro-tears before handling the compound, as it is a known skin irritant (9)[9].

  • Container Selection: Select a high-density polyethylene (HDPE) or glass container designated explicitly for "Halogenated Organic Waste" (10)[10]. Validation step: Ensure the cap is vented to prevent pressure buildup from vapor expansion.

  • Transfer: Inside a certified chemical fume hood, transfer the waste into the container. Do not fill the container beyond 75–80% capacity to allow for thermal expansion (8)[8].

  • Labeling: Affix a hazardous waste label immediately. Write out the full chemical name ("2-Fluoro-3'-methyl-1,1'-biphenyl") and approximate concentration. Validation step: Do not use abbreviations, acronyms, or structural formulas, which violate EPA labeling standards (5)[5].

  • Storage: Store the container in a designated secondary containment tray within a flammable storage cabinet, strictly segregated from incompatible materials such as strong oxidizers and acids (6)[6].

Regulatory Context (EPA & TSCA)

A common point of confusion in laboratory management is the "biphenyl" nomenclature. Polychlorinated biphenyls (PCBs) are strictly regulated under the Toxic Substances Control Act (TSCA) mega-rule (40 CFR Part 761) (11)[11].

While 2-Fluoro-3'-methyl-1,1'-biphenyl shares a biphenyl core, it is a fluorinated derivative, not a PCB. Therefore, it does not trigger specific TSCA PCB disposal protocols. However, it is fully regulated under the EPA's Resource Conservation and Recovery Act (RCRA) as a halogenated hazardous waste (12)[12]. It must be processed at an authorized hazardous waste collection point capable of dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system (6)[6].

Emergency Spill Response & Decontamination

In the event of an accidental release, swift containment is necessary to prevent aquatic toxicity and surface contamination.

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Small Small Spill (< 50 mL or g) Assess->Small Large Large Spill (> 50 mL or g) Assess->Large PPE Don Appropriate PPE (Nitrile, Goggles) Small->PPE Evacuate Evacuate Area & Contact EHS Large->Evacuate Document Document & Report Evacuate->Document Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Halogenated Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Decon->Document

Caption: Emergency spill response and decontamination procedure for fluorinated biphenyls.

Spill Methodology:

  • Solid Spills: Use dry cleanup procedures (e.g., sweeping with a static-free brush) to avoid generating airborne dust. Do not use water initially, as the compound is insoluble and will merely spread (13)[13].

  • Liquid Spills: Surround the spill with an inert, non-combustible absorbent like vermiculite or sand (9)[9].

  • Collection: Shovel the absorbed material into a compatible, sealable container labeled as halogenated waste.

  • Decontamination: Wash the affected surface with copious amounts of soap and water, capturing the rinsate as hazardous waste if possible. Never flush the compound into the municipal sewer system (14)[14].

References

1.[11] Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste | US EPA. Source: epa.gov. 11 2.[12] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. Source: epa.gov. 12 3.[10] Cleanroom Waste Disposal Protocol - Auckland Microfab. Source: auckland.ac.nz. 10 4.[13] 2-Fluorobiphenyl - Apollo Scientific. Source: apolloscientific.co.uk. 13 5.[7] Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. Source: hscprep.com.au. 7 6.[3] SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com. 3 7.[5] Laboratory Hazardous Waste Management Guide | UTIA Safety Office. Source: tennessee.edu. 5 8.[14] Safety data sheet. Source: cpachem.com. 14 9.[4] SAFETY DATA SHEET - Thermo Fisher Scientific. Source: thermofisher.com. 4 10.[6] 2-Fluorobiphenyl - SAFETY DATA SHEET. Source: tcichemicals.com. 6 11.[9] Proper Disposal of Hexyl 4-bromobenzoate: A Guide for Laboratory Professionals. Source: benchchem.com. 9 12.[8] Hazardous Materials Disposal Guide | Nipissing University. Source: nipissingu.ca. 8 13.[1] Fate and Toxicity Estimation Of Liquid Crystal Monomers. Source: diva-portal.org. 1 14.[2] Widespread occurrence of emerging E-waste contaminants – Liquid crystal monomers in sediments. Source: cityu.edu.hk. 2

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-3'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe handling of 2-Fluoro-3'-methyl-1,1'-biphenyl, a halogenated aromatic compound. As professionals in research and development, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step and personal protective equipment (PPE) selection. The protocols outlined herein are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of our research.

Hazard Assessment: Understanding the Risks

Key Anticipated Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2] Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage upon direct contact.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[1][3]

  • Environmental Hazard: Like many halogenated aromatic compounds, it may be very toxic to aquatic life with long-lasting effects.[1][4]

The fluorinated nature of the compound necessitates particular attention. While the carbon-fluorine bond is strong, the toxicology of fluorinated organic compounds can be complex and may include risks of persistence and bioaccumulation.[5] Therefore, a conservative approach to PPE is essential.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the minimum required PPE for handling 2-Fluoro-3'-methyl-1,1'-biphenyl.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect against splashes and airborne particles. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transferring large volumes, heating).[6][7]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Inner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene. This provides robust protection against halogenated and aromatic hydrocarbons.[6][8] Always inspect gloves for damage before use and change them immediately if contamination is suspected. Never wear gloves outside the immediate work area.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat made of a material like Nomex® or treated cotton provides a critical barrier against splashes.[6] For larger quantities, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Certified Chemical Fume HoodAll handling of 2-Fluoro-3'-methyl-1,1'-biphenyl must be conducted within a properly functioning chemical fume hood to control inhalation exposure.[9] If engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be required.[10]

Safe Handling and Operational Workflow

Adherence to a strict, logical workflow minimizes the potential for exposure and accidents. The following protocol should be considered standard practice.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Assemble all necessary equipment and reagents before retrieving the target compound.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula for transfers and handle the container with care to avoid generating dust.

    • If dissolving, add the solvent to the solid slowly to prevent splashing.

    • Keep the container tightly sealed when not in use.[11]

  • Post-Handling:

    • Clean all contaminated glassware and equipment within the fume hood.

    • Wipe down the work surface with an appropriate solvent and decontaminating solution.

    • Properly segregate and label all waste materials (see Section 4).

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles.

    • Wash hands thoroughly with soap and water after removing all PPE.[11]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Prepare Fume Hood check_safety 2. Verify Safety Equipment prep_area->check_safety don_ppe 3. Don Full PPE check_safety->don_ppe weigh 4. Weigh & Transfer in Hood don_ppe->weigh react 5. Perform Reaction/Procedure weigh->react clean_equip 6. Clean Equipment in Hood react->clean_equip segregate_waste 7. Segregate Waste clean_equip->segregate_waste decontaminate 8. Decontaminate Work Area segregate_waste->decontaminate doff_ppe 9. Doff PPE Correctly decontaminate->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of 2-Fluoro-3'-methyl-1,1'-biphenyl.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As a halogenated organic compound, 2-Fluoro-3'-methyl-1,1'-biphenyl waste must not be mixed with non-halogenated streams.[12]

Step-by-Step Disposal Protocol:

  • Solid Waste:

    • Collect any unreacted compound and contaminated solid materials (e.g., weigh boats, paper towels, used gloves) in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.[13]

    • The container must be made of a compatible material (e.g., HDPE or glass) and kept securely closed.[13]

  • Liquid Waste:

    • Collect all solutions containing 2-Fluoro-3'-methyl-1,1'-biphenyl in a dedicated "Halogenated Organic Liquid Waste" container.

    • Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[12][14]

    • Ensure the waste container is properly vented if there is any risk of gas evolution, though none is expected with this compound under normal conditions.

  • Container Management:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name of all components, and the approximate percentages.[13]

    • Store waste containers in a designated satellite accumulation area away from incompatible materials.[12]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.

    • The ultimate disposal method for halogenated waste is typically high-temperature incineration at a licensed facility to ensure complete destruction.[15][16]

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste liquid_waste Contaminated Solvents & Reaction Mixtures start->liquid_waste solid_container Collect in 'Halogenated Solid Waste' Container solid_waste->solid_container label_waste Label Container with All Components solid_container->label_waste liquid_container Collect in 'Halogenated Liquid Waste' Container liquid_waste->liquid_container liquid_container->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EH&S Disposal store_waste->ehs_pickup

Caption: Waste Segregation and Disposal Workflow.

By integrating these detailed protocols and understanding the rationale behind them, researchers can ensure a robust safety culture when handling 2-Fluoro-3'-methyl-1,1'-biphenyl and other related compounds.

References

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  • Fluorochem. (2024, December 19). Safety Data Sheet: 2,3',4',5'-Tetrafluoro-4-(4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)-1,1'- biphenyl.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • CPAchem. (n.d.). Safety data sheet: Biphenyl.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2'-Fluoro[1,1'-biphenyl]-4-carboxylic acid.
  • 3M. (2024, December 27). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound.
  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Merck. (2024, March 20). SAFETY DATA SHEET: Magnesium fluoride.
  • BASF. (2026, March 6). Safety data sheet.
  • Kennedy, G. L. Jr. (1990). Toxicology of the fluoroalkenes: review and research needs. PubMed.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.